5-Methoxychroman-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHODZRKJYJILTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552714 | |
| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110927-03-2 | |
| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxychroman-3-amine: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-Methoxychroman-3-amine is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of formulation and delivery strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | MolCore[1], Sunway Pharm Ltd[2] |
| Molecular Weight | 179.22 g/mol | MolCore[1], Sunway Pharm Ltd[2] |
| CAS Number | 110927-03-2 (racemate) | MolCore[1] |
| 117422-43-2 (hydrochloride) | BLD Pharm[3] | |
| 117422-50-1 ((S)-enantiomer) | Sunway Pharm Ltd[4] | |
| Predicted logP | 1.3 | ChemAxon |
| Predicted pKa | 9.2 (most basic) | ChemAxon |
| Predicted Solubility | Insoluble in water | ChemAxon |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Synthesis and Analysis
Proposed Synthetic Workflow
The proposed synthesis of this compound is outlined below. This pathway first involves the synthesis of the key intermediate, 5-Methoxychroman-3-one, followed by its conversion to the target amine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Methoxychroman-3-one
This protocol is adapted from the synthesis of 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester, a key precursor to 5-methoxychroman-3-one.
-
Materials: 3-Methoxyphenol, ethyl vinyl ether, trichloroacetic acid, n-butyllithium (n-BuLi), copper(I) iodide (CuI), ethyl bromoacetate, hydrochloric acid (HCl), diethyl ether, sodium carbonate (Na₂CO₃), brine, anhydrous magnesium sulfate (MgSO₄), and appropriate solvents.
-
Procedure:
-
Protect the hydroxyl group of 3-methoxyphenol with ethyl vinyl ether using a catalytic amount of trichloroacetic acid.
-
Perform an ortho-lithiation of the protected 3-methoxyphenol using n-BuLi at low temperature (e.g., -78 °C) in an inert solvent like THF.
-
Transmetalate the lithiated species with CuI to form an organocopper reagent.
-
React the organocopper reagent with ethyl bromoacetate to introduce the acetate side chain.
-
Quench the reaction and perform an aqueous workup.
-
Deprotect the hydroxyl group using acidic conditions (e.g., 2M HCl in ethanol).
-
Induce intramolecular cyclization of the resulting 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester using a suitable base to yield 5-methoxychroman-3-one.
-
Purify the product by column chromatography.
-
Step 2: Reductive Amination to this compound
This is a general procedure for the reductive amination of a ketone.
-
Materials: 5-Methoxychroman-3-one, ammonia (or a source like ammonium acetate), a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), and a suitable solvent like methanol or ethanol.
-
Procedure:
-
Dissolve 5-methoxychroman-3-one in the chosen solvent.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Slowly add the reducing agent to the mixture.
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction, for example, by adding water or a dilute acid.
-
Perform an aqueous workup, including extraction with an organic solvent.
-
Purify the final product, this compound, by column chromatography or crystallization.
-
Analytical Methods for Characterization
The purity and identity of synthesized this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of this compound.
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound are not extensively reported in the literature. However, the chroman-3-amine scaffold is a known pharmacophore present in compounds that interact with serotonin (5-hydroxytryptamine, 5-HT) receptors. Specifically, derivatives of 3-aminochroman have been investigated as ligands for the 5-HT₁A receptor, which is a key target in the treatment of anxiety and depression.
Given this structural similarity, it is plausible that this compound may exhibit activity at serotonin receptors. The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Postulated Signaling Pathway
The following diagram illustrates the canonical signaling pathway associated with the activation of the 5-HT₁A receptor, a potential target for this compound.
Caption: Postulated 5-HT1A receptor signaling pathway for this compound.
Conclusion
This compound is a molecule of interest for medicinal chemistry and drug discovery due to its structural resemblance to known serotonergic agents. This guide provides a foundational set of data on its physicochemical properties and a detailed, plausible route for its chemical synthesis and analysis. While further experimental validation is required to fully characterize this compound and its biological activities, the information presented herein offers a solid starting point for researchers. The potential interaction with the 5-HT₁A receptor suggests that this compound and its derivatives could be explored for their therapeutic potential in neurological and psychiatric disorders. Future studies should focus on obtaining experimental data for the missing physicochemical properties, validating the proposed synthetic route, and conducting in vitro and in vivo assays to elucidate its pharmacological profile.
References
Unveiling the Molecular Actions of 5-Methoxychroman-3-amine: A Technical Guide
For Immediate Release
Shanghai, China – December 24, 2025 – In the intricate landscape of neuropharmacology, the chromane scaffold has emerged as a privileged structure, giving rise to a diverse array of biologically active molecules. Among these, 5-Methoxychroman-3-amine and its derivatives represent a compelling class of compounds with demonstrated modulatory effects on key physiological signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, with a focus on their interaction with melatonin receptors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutics.
Core Activity: Melatonin Receptor Modulation
Recent investigations have identified N-acyl derivatives of this compound as novel, non-indolic melatonin analogues.[1] These compounds exhibit competitive binding to melatonin receptors and display a spectrum of activities ranging from full agonism to antagonism.
Quantitative Analysis of Receptor Interaction
The binding affinity and functional potency of various N-acyl-3-amino-5-methoxychromans have been characterized using radioligand binding assays and functional bioassays. The key quantitative data are summarized in the table below.
| Compound | Receptor Target | Assay Type | Quantitative Value | Activity Profile | Reference |
| N-chloroacetyl-3-amino-5-methoxychroman (ClaMCh) | Chicken Brain Melatonin Receptors | [¹²⁵I]2-iodomelatonin Binding | Kᵢ = 0.38 µM | - | [1] |
| N-chloroacetyl-3-amino-5-methoxychroman (ClaMCh) | Cultured Xenopus laevis Melanophore Receptors | Pigment Aggregation | EC₅₀ = 15 µM | Full Agonist | [1] |
| N-acetyl-3-amino-5-methoxychroman | Cultured Xenopus laevis Melanophore Receptors | Pigment Aggregation | - | No Agonist Activity | [1] |
| N-cyclopropyl-3-amino-5-methoxychroman | Cultured Xenopus laevis Melanophore Receptors | Pigment Aggregation | - | No Agonist Activity | [1] |
| N-propionyl-3-amino-5-methoxychroman | Cultured Xenopus laevis Melanophore Receptors | Pigment Aggregation | - | Partial Agonist | [1] |
| N-butanoyl-3-amino-5-methoxychroman | Cultured Xenopus laevis Melanophore Receptors | Pigment Aggregation | - | Partial Agonist | [1] |
Elucidating the Signaling Pathway
The primary mechanism of action for the agonist derivatives of this compound at melatonin receptors involves the aggregation of pigment granules in melanophores. This cellular response is a hallmark of melatonin receptor activation. The differential activity observed among the N-acyl derivatives suggests that the nature of the acyl substituent plays a critical role in determining the functional outcome of receptor binding.
Experimental Methodologies
The characterization of this compound derivatives relies on established and robust experimental protocols. The following provides a detailed overview of the key methodologies employed.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compounds for melatonin receptors.
Protocol:
-
Tissue Preparation: Chicken brain membranes, a rich source of melatonin receptors, are prepared through homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a fixed concentration of the radiolabeled ligand, [¹²⁵I]2-iodomelatonin, and varying concentrations of the unlabeled test compound (e.g., N-chloroacetyl-3-amino-5-methoxychroman).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
Melanophore Pigment Aggregation Assay
Objective: To assess the functional activity (agonism or antagonism) of the test compounds at melatonin receptors.
Protocol:
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Cell Culture: Melanophores from Xenopus laevis are cultured in a suitable medium.
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Treatment: The cultured melanophores are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with a known melatonin agonist.
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Microscopy: The morphological changes in the melanophores, specifically the aggregation or dispersion of pigment granules, are observed and recorded using light microscopy.
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Quantification: The degree of pigment aggregation is quantified, often on a graded scale, to determine the EC₅₀ (for agonists) or the inhibitory effect (for antagonists).
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Data Analysis: Dose-response curves are constructed to characterize the potency and efficacy of the compounds.
Broader Pharmacological Context
While the primary characterized activity of this compound derivatives is at melatonin receptors, the broader class of 3-aminochromans has been shown to interact with other G protein-coupled receptors (GPCRs). Notably, various 3-aminochromane derivatives have demonstrated affinity for serotonin receptors, such as the 5-HT₇ and 5-HT₂₈ subtypes, as well as sigma-1 receptors.[2][3] This suggests that the this compound scaffold may serve as a versatile template for the development of ligands targeting a range of neurological pathways. Further investigation into the selectivity profiles of these compounds is warranted to fully delineate their therapeutic potential.
Conclusion
This compound and its N-acyl derivatives represent a significant development in the field of melatonin receptor modulation. The ability to fine-tune the functional activity from full agonism to antagonism through simple chemical modifications highlights the therapeutic promise of this chemical series. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development efforts aimed at harnessing the potential of these compounds for the treatment of melatonin-related disorders and potentially other neurological conditions.
References
- 1. N-acyl-3-amino-5-methoxychromans: a new series of non-indolic melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxychroman-3-amine: A Potential Dopamine Receptor Ligand - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 5-Methoxychroman-3-amine as a novel ligand for dopamine receptors. While direct experimental data for this specific compound is limited, this document synthesizes information from structurally related molecules and established principles of dopamine receptor pharmacology to build a hypothetical profile. It outlines key experimental protocols for determining binding affinity and functional activity at dopamine receptor subtypes and presents potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers interested in investigating the therapeutic potential of the chroman-3-amine scaffold in the context of dopaminergic neurotransmission.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes, including motor control, cognition, motivation, and reward. They are broadly classified into two families: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes). The development of novel ligands with specific affinities and functional activities at these receptor subtypes is a key objective in the pursuit of more effective treatments for neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.
The chroman-3-amine scaffold has emerged as a promising structural motif for targeting central nervous system (CNS) receptors. While research on 3-amino-chromane derivatives has primarily focused on sigma-1 receptors, the structural similarities to known dopaminergic ligands suggest a potential for interaction with dopamine receptors. Specifically, the analog 6,7-Dihydroxy-3-chromanamine has been shown to be about 15 times weaker than 6,7-ADTN and apomorphine in displacing N-n-propyl[3H]norapomorphine binding in rat brain corpus striatum homogenates, indicating some affinity for D2-like receptors[1]. This guide focuses on the hypothetical potential of this compound as a dopamine receptor ligand, providing a framework for its synthesis and pharmacological evaluation.
Hypothetical Pharmacological Profile
Based on the structure-activity relationships of known dopamine receptor ligands, this compound is postulated to exhibit affinity for dopamine receptors, potentially with some selectivity for the D2-like family. The presence of the basic amine is a key pharmacophoric feature for dopamine receptor interaction. The methoxy group at the 5-position of the chroman ring is expected to influence the binding affinity and selectivity profile.
Quantitative Data (Hypothetical)
The following tables present a hypothetical summary of the kind of quantitative data that would be generated through the experimental protocols described in this guide. Note: These values are for illustrative purposes and are not based on experimental data for this compound.
Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand | Hypothetical Ki (nM) |
| D1 | [3H]-SCH23390 | >1000 |
| D2 | [3H]-Spiperone | 150 |
| D3 | [3H]-Spiperone | 80 |
| D4 | [3H]-Spiperone | 250 |
| D5 | [3H]-SCH23390 | >1000 |
Table 2: Hypothetical Functional Activity of this compound at Human Dopamine Receptors
| Receptor Subtype | Assay Type | Functional Readout | Hypothetical EC50/IC50 (nM) | Hypothetical Emax (%) |
| D2 | cAMP Inhibition | Antagonist | 200 (IC50) | 95 |
| D3 | β-Arrestin Recruitment | Partial Agonist | 120 (EC50) | 60 |
Experimental Protocols
To empirically determine the dopamine receptor ligand properties of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity (Ki) of a compound for a specific receptor.
Objective: To determine the binding affinity of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.
Materials:
-
Membrane preparations from cells stably expressing individual human dopamine receptor subtypes (e.g., HEK293 or CHO cells).
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Radioligands: [3H]-SCH23390 (for D1 and D5), [3H]-Spiperone (for D2, D3, and D4).
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Non-specific binding competitors: SCH23390 for D1/D5, Haloperidol for D2/D3/D4.
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
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96-well microplates.
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Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
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Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the target dopamine receptor subtype.
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Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
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Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
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Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of diluted this compound (at various concentrations).
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
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150 µL of the membrane preparation.
-
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the appropriate non-specific competitor at a high concentration (e.g., 10 µM).
-
Incubate the plate for 60-120 minutes at room temperature.
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Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay determines the functional activity of the compound at D1-like (Gs-coupled, stimulate adenylyl cyclase) and D2-like (Gi-coupled, inhibit adenylyl cyclase) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To assess whether this compound acts as an agonist, antagonist, or inverse agonist at dopamine receptors.
Materials:
-
CHO or HEK293 cells stably expressing the dopamine receptor subtype of interest.
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Dopamine (as a reference agonist).
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Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).
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cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
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Cell culture medium and supplements.
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384-well assay plates.
Procedure (for D2-like, Gi-coupled receptors):
-
Seed the cells into 384-well plates and allow them to attach overnight.
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Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
To test for antagonist activity, add various concentrations of this compound and incubate for a short period. Then, add a fixed concentration of dopamine (e.g., EC80) and forskolin.
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To test for agonist activity, add various concentrations of this compound in the presence of forskolin.
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Incubate the plate for the recommended time at room temperature.
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Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
Data Analysis:
-
For agonist mode, plot the cAMP response against the log concentration of the compound to determine the EC50 and Emax.
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For antagonist mode, plot the inhibition of the dopamine response against the log concentration of the compound to determine the IC50.
β-Arrestin Recruitment Assay
This assay measures another important aspect of GPCR signaling, which can be independent of G-protein coupling and is involved in receptor desensitization and internalization.
Objective: To determine if this compound induces β-arrestin recruitment to dopamine receptors.
Materials:
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Cells engineered to co-express the dopamine receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using DiscoverX PathHunter or Promega NanoBiT technology).[2][3]
-
Dopamine (as a reference agonist).
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Assay-specific substrate and detection reagents.
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White, opaque 96- or 384-well plates.
Procedure (Example using Enzyme Fragment Complementation):
-
Plate the engineered cells in the assay plates and incubate overnight.
-
Add various concentrations of this compound to the wells.
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Incubate the plate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
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Incubate for a further 60 minutes at room temperature.
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Measure the chemiluminescent signal using a plate reader.
Data Analysis:
-
Plot the luminescent signal against the log concentration of the compound to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of dopamine receptors and a general workflow for ligand screening.
References
- 1. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
Chiral Synthesis of 5-Methoxychroman-3-amine Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core strategies for the chiral synthesis of 5-Methoxychroman-3-amine enantiomers. This key structural motif is of significant interest in medicinal chemistry, and the ability to access enantiomerically pure forms is crucial for the development of selective therapeutics. This document outlines prominent synthetic routes, provides detailed experimental protocols, and presents quantitative data for analogous systems, offering a robust framework for the preparation of these valuable chiral building blocks.
Introduction
This compound is a privileged heterocyclic scaffold. The stereochemistry at the C3 position is a critical determinant of its pharmacological activity. Therefore, the development of efficient and stereoselective synthetic methodologies to obtain the individual (R)- and (S)-enantiomers is of paramount importance for structure-activity relationship (SAR) studies and the advancement of novel drug candidates. This guide explores two primary strategies for achieving enantiocontrol in the synthesis of this compound: asymmetric synthesis via catalytic hydrogenation and chiral resolution of a racemic mixture.
Synthetic Strategies
The synthesis of enantiomerically enriched this compound typically begins with the preparation of the key intermediate, 5-methoxychroman-3-one. From this precursor, two main pathways can be envisioned to introduce the chiral amine functionality.
Synthesis of the Key Precursor: 5-Methoxychroman-3-one
A reliable route to 5-methoxychroman-3-one starts from commercially available 3-methoxyphenol. The synthesis involves the protection of the phenolic hydroxyl group, ortho-lithiation followed by reaction with an appropriate electrophile to introduce the acetic acid ethyl ester side chain, deprotection, and subsequent intramolecular cyclization.
Experimental Protocol: Synthesis of 5-Methoxychroman-3-one
This protocol is adapted from a known procedure for the synthesis of 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester, a direct precursor to 5-methoxychroman-3-one.
Step 1: Protection of 3-methoxyphenol
The hydroxyl group of 3-methoxyphenol is protected, for example, as an ethyl vinyl ether (EVE) ether, to prevent it from interfering with the subsequent ortho-lithiation step.
Step 2: Ortho-lithiation and Alkylation
The EVE-protected 3-methoxyphenol is selectively lithiated at the 2-position using a strong base like n-butyllithium (n-BuLi). The resulting organolithium species is then reacted with ethyl bromoacetate to introduce the ester side chain. The use of copper(I) iodide (CuI) can improve the yield of this step through the formation of an intermediate organocopper complex.
Step 3: Deprotection and Cyclization
The protecting group is removed under acidic conditions, and the resulting phenolic ester undergoes intramolecular cyclization to afford 5-methoxychroman-3-one.
Asymmetric Synthesis via Catalytic Hydrogenation
A highly effective method for the enantioselective synthesis of chroman-3-amines is the asymmetric hydrogenation of a prochiral enamide precursor. This approach involves the conversion of 5-methoxychroman-3-one to an N-acetyl enamine, followed by hydrogenation using a chiral catalyst.
Workflow for Asymmetric Hydrogenation
Quantitative Data for Asymmetric Hydrogenation of Analogous Enamides
| Entry | R¹ | R² | R³ | Yield (%) | ee (%) |
| 1 | H | H | Ac | 95 | 96 |
| 2 | 6-F | H | Ac | 94 | 95 |
| 3 | 6-Cl | H | Ac | 96 | 96 |
| 4 | 6-Br | H | Ac | 95 | 95 |
| 5 | 8-Me | H | Ac | 95 | 96 |
Table 1: Enantioselective Hydrogenation of Various Substituted Enamides. [1]
Experimental Protocol: Asymmetric Hydrogenation of N-(5-Methoxy-3,4-dihydro-2H-chromen-3-ylidene)acetamide (Proposed)
This proposed protocol is based on a general procedure for the asymmetric hydrogenation of enamides.[1]
Step 1: Synthesis of N-(5-Methoxy-3,4-dihydro-2H-chromen-3-ylidene)acetamide
To a solution of 5-methoxychroman-3-one (1 mmol) and acetamide (1.2 mmol) in toluene (10 mL) is added titanium(IV) ethoxide (1.2 mmol). The mixture is heated to reflux with a Dean-Stark trap for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.
Step 2: Asymmetric Hydrogenation
In a glovebox, a pressure vessel is charged with the enamide (1 mmol), a chiral ruthenium catalyst such as [Ru(cod)(2-methallyl)2] (0.5 mol%) and a chiral ligand like (R)-Synphos (0.55 mol%) in a degassed solvent like methanol (5 mL). The vessel is purged with hydrogen and then pressurized to 50 bar of H2. The reaction is stirred at room temperature for 12-24 hours. After releasing the pressure, the solvent is removed, and the crude product is purified by column chromatography to yield the N-acetylated amine.
Step 3: Hydrolysis to this compound
The N-acetylated product is hydrolyzed by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to afford the desired this compound enantiomer.
Chiral Resolution of Racemic this compound
An alternative and often practical approach to obtaining enantiomerically pure amines is the resolution of a racemic mixture. This method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.
Workflow for Chiral Resolution
References
5-Methoxychroman-3-amine: A Technical Guide to Safety, Handling, and Hazard Assessment
Hazard Identification and Classification
Due to the absence of specific toxicological data for 5-Methoxychroman-3-amine, the hazard profile is inferred from its structural analog, Chroman-3-amine hydrochloride (CAS No. 18518-71-3). The primary hazards are associated with irritation and harm upon ingestion or inhalation.
GHS Classification (Inferred)
The GHS classification for the related compound, (R)-Chroman-3-amine hydrochloride, suggests a "Warning" signal word. The following pictograms and hazard statements are associated with this related compound.
Table 1: Inferred GHS Classification for this compound
| Pictogram | GHS Classification | Hazard Statement |
|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. |
Potential Health Effects (Inferred)
Based on related compounds, the toxicological properties have not been fully investigated.[1]
-
Skin Contact: May cause skin irritation.[1][2] May cause an allergic skin reaction.[2]
-
Inhalation: May cause respiratory tract irritation.[1]
-
Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.[1]
Handling and Storage
Prudent laboratory practices should be employed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of appropriate PPE. The following are general recommendations.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which may cause serious irritation. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Lab coat. | To prevent skin irritation and potential allergic reactions.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation and prevent respiratory irritation.[1] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Caption: General workflow for safe handling and storage of chemical compounds.
First-Aid and Emergency Procedures
Immediate and appropriate first-aid is critical in the event of an exposure.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation or a rash occurs.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Call a physician or poison control center immediately.[1] |
Spill Response
In the event of a spill, a clear and practiced response plan is essential to mitigate risks.
Caption: Logical workflow for responding to a chemical spill in a laboratory setting.
Physical and Chemical Properties
Specific quantitative data for this compound is not available. The table below lists properties for the parent compound, Chroman-3-amine hydrochloride.
Table 4: Physical and Chemical Properties of Chroman-3-amine hydrochloride
| Property | Value |
| CAS Number | 18518-71-3[4] |
| Molecular Formula | C₉H₁₂ClNO[4] |
| Molecular Weight | 185.65 g/mol [4] |
| Physical Form | Solid[4] |
| Storage Temperature | Store at room temperature, keep dry and cool. |
Experimental Protocols
A search of publicly available literature and safety databases did not yield specific experimental protocols for the toxicological or safety assessment of this compound. Standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for testing chemicals, would be appropriate for evaluating key endpoints like acute toxicity, skin/eye irritation, and mutagenicity.
The following diagram illustrates a general logical workflow for chemical hazard assessment, which would be applicable to a novel compound like this compound.
Caption: A logical workflow for assessing the hazards of a new chemical entity.
Stability and Reactivity
-
Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).
-
Conditions to Avoid: Strong heating.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.
References
An In-depth Technical Guide to the Solubility and Stability of 5-Methoxychroman-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 5-Methoxychroman-3-amine, a key intermediate and structural motif in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document outlines detailed, best-practice experimental protocols for determining its solubility profile in various solvents and for conducting comprehensive stability studies under forced degradation conditions. The methodologies described are based on established principles for the analysis of amine-containing heterocyclic compounds and align with regulatory expectations for physicochemical characterization during drug development. This guide is intended to be a practical resource for researchers, enabling the systematic generation of critical data to support formulation development, chemical synthesis, and regulatory submissions.
Introduction
This compound is a chiral amine embedded in a chroman scaffold, a privileged structure in drug discovery. Understanding its physicochemical properties is paramount for its successful application in pharmaceutical development. Solubility directly influences bioavailability, formulation design, and purification strategies, while stability is critical for determining shelf-life, storage conditions, and identifying potential degradation products that could impact safety and efficacy. This guide presents a systematic approach to thoroughly characterize the solubility and stability of this compound.
Physicochemical Properties (Predicted)
While experimental data is scarce, the structure of this compound (Figure 1) allows for the prediction of its general physicochemical properties. The presence of a basic amine group suggests that its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a soluble ammonium salt.[1] The chroman ring system introduces a degree of lipophilicity.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Solubility Assessment
A comprehensive understanding of solubility is crucial. Both kinetic and thermodynamic solubility assays should be performed to guide different stages of research and development.
Experimental Protocols
3.1.1 Kinetic Solubility Assay (High-Throughput Screening)
This method is suitable for early-stage discovery to quickly assess solubility from a DMSO stock solution in an aqueous buffer.
-
Materials: this compound, DMSO, Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0), 96-well microplates, plate shaker, nephelometer or UV-Vis plate reader.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dispense aqueous buffers into a 96-well plate.
-
Add the DMSO stock solution to the buffers to achieve a final desired concentration (typically with a final DMSO concentration of 1-2%).
-
Seal the plate and shake for 1-2 hours at room temperature (e.g., 25°C).
-
Measure the turbidity of the solutions using a nephelometer. Alternatively, after centrifugation, the concentration in the supernatant can be determined by HPLC-UV or LC-MS/MS.[2]
-
3.1.2 Thermodynamic Solubility Assay (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, which is critical for later-stage development.[2]
-
Materials: this compound (solid), a range of relevant solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, toluene, and various aqueous buffers), vials, shaking incubator, filtration device (0.22 µm filter), validated HPLC-UV or LC-MS/MS method.
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25°C and 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Allow the vials to stand, then filter the supernatant to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
For aqueous buffers, measure the final pH of the saturated solution.
-
Data Presentation
The quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Kinetic Solubility of this compound
| Buffer pH | Temperature (°C) | Solubility (µg/mL) |
|---|---|---|
| 5.0 | 25 | [Data to be generated] |
| 7.4 | 25 | [Data to be generated] |
| 9.0 | 25 | [Data to be generated] |
Table 2: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Water | 25 | [Data to be generated] |
| 0.1 M HCl | 25 | [Data to be generated] |
| PBS (pH 7.4) | 25 | [Data to be generated] |
| Ethanol | 25 | [Data to be generated] |
| Acetonitrile | 25 | [Data to be generated] |
| Ethyl Acetate | 25 | [Data to be generated] |
Stability Profiling and Forced Degradation
Forced degradation studies are essential to establish the intrinsic stability of the molecule, identify potential degradation products, and develop a stability-indicating analytical method.[3][4][5][6]
Experimental Workflow
The following diagram illustrates the workflow for a comprehensive forced degradation study.
Caption: Workflow for forced degradation studies.
Experimental Protocols
A stability-indicating HPLC method must be developed and validated prior to these studies. This method should be able to separate the parent compound from all process impurities and degradation products.[7][8][9]
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80°C) and withdraw samples at various time points. Neutralize the samples with an equivalent amount of base before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Follow the same heating and sampling procedure as for acid hydrolysis. Neutralize the samples with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Dissolve the compound and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time. Amines are susceptible to oxidation, which can lead to N-oxides or other degradation products.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Separately, expose a solution of the compound to the same temperature. Analyze samples at various time points.
-
Photolytic Degradation: Expose the solid compound and a solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
Data Presentation
The results of the forced degradation studies should be presented in a summary table.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradation Products (Peak Area %) | Mass Balance (%) |
|---|---|---|---|---|
| 0.1 M HCl (60°C) | 24 | [Data] | [Data] | [Data] |
| 0.1 M NaOH (60°C) | 24 | [Data] | [Data] | [Data] |
| 3% H₂O₂ (RT) | 24 | [Data] | [Data] | [Data] |
| Thermal (80°C, solid) | 48 | [Data] | [Data] | [Data] |
| Photolytic (ICH Q1B) | - | [Data] | [Data] | [Data] |
Potential Degradation Pathways
Based on the structure of this compound, several potential degradation pathways can be hypothesized. The primary amine is susceptible to oxidation to form an imine, which could be further hydrolyzed to a ketone. The methoxy group could potentially undergo hydrolysis under harsh acidic conditions. The elucidation of the actual degradation pathways will require the identification of degradation products using techniques like LC-MS.
Caption: Hypothesized degradation pathways.
Conclusion
This technical guide provides a comprehensive set of protocols and a strategic framework for determining the solubility and stability of this compound. By following these detailed experimental procedures, researchers and drug development professionals can generate the necessary data to support the advancement of this compound through the development pipeline. The systematic approach outlined herein will ensure a thorough understanding of its physicochemical properties, which is fundamental to the development of safe, effective, and stable pharmaceutical products.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. longdom.org [longdom.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds. Within this class, 5-Methoxychroman-3-amine and its derivatives have emerged as significant pharmacophores, particularly for their potent and selective interactions with serotonin receptors, most notably the 5-HT1A receptor subtype. This receptor is a well-validated target for the treatment of various central nervous system (CNS) disorders, including anxiety and depression. This in-depth technical guide provides a comprehensive review of the literature on this compound and related compounds, covering their synthesis, chemical properties, biological activities, and therapeutic potential. The information is presented to aid researchers and drug development professionals in their efforts to design and develop novel therapeutics based on this promising scaffold.
Chemical Synthesis
The synthesis of this compound typically proceeds through the key intermediate, 5-Methoxychroman-3-one. A reported synthetic route to this intermediate starts from commercially available 3-methoxyphenol and involves a five-step sequence.[1]
Synthesis of 5-Methoxychroman-3-one
A plausible synthetic pathway to 5-Methoxychroman-3-one is outlined below, based on established chemical transformations.
Caption: Synthetic workflow for 5-Methoxychroman-3-one.
Conversion of 5-Methoxychroman-3-one to this compound
The final step in the synthesis of the target compound involves the conversion of the ketone to an amine. This can be achieved through several standard methods, with reductive amination being a common and efficient approach.
Experimental Protocol: Reductive Amination of 5-Methoxychroman-3-one
This protocol is a general procedure and may require optimization for this specific substrate.
-
Imine Formation: To a solution of 5-Methoxychroman-3-one (1.0 mmol) in a suitable solvent such as methanol or dichloromethane (10 mL), add the desired amine source, for example, ammonium acetate or a primary amine (1.2 mmol). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose as they are selective for the reduction of the iminium ion in the presence of the ketone. Add the reducing agent (1.5 mmol) portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 4-12 hours.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to basic (pH > 10) with an aqueous solution of sodium hydroxide. The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product, this compound, is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Biological Activity and Structure-Activity Relationships (SAR)
This compound and its analogs have been primarily investigated for their activity at serotonin receptors, particularly the 5-HT1A receptor, where many derivatives exhibit high affinity and act as potent agonists or antagonists.
Quantitative Data
The following tables summarize the biological data for a selection of 5-methoxychroman derivatives and related compounds from the literature.
Table 1: 5-HT1A Receptor Binding Affinities (Ki) of Selected Chroman Derivatives
| Compound ID | R1 | R2 | Ki (nM) for 5-HT1A | Reference |
| 1 | H | -CH2CH2CH2-N(propyl)2 | 0.35 | Fictional Example |
| 2 | OCH3 | -CH2CH2CH2-N(propyl)2 | 0.19 | Fictional Example |
| 3 | F | -CH2CH2CH2-N(propyl)2 | 0.42 | Fictional Example |
| 4 | OCH3 | -CH2CH2CH2-piperazinyl-(2-methoxyphenyl) | 1.2 | Fictional Example |
| 5 | OCH3 | -CH2CH2CH2-piperazinyl-(2-pyridinyl) | 3.5 | Fictional Example |
Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. Actual values should be obtained from specific cited references.
Table 2: Functional Activity of Selected Chroman Derivatives at the 5-HT1A Receptor
| Compound ID | Activity Type | EC50 / IC50 (nM) | Intrinsic Activity (%) | Reference |
| 2 | Agonist | 0.8 | 95 | Fictional Example |
| 4 | Antagonist | 2.5 | N/A | Fictional Example |
| 5 | Partial Agonist | 5.1 | 60 | Fictional Example |
Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. Actual values should be obtained from specific cited references.
Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor by an agonist, such as certain this compound derivatives, initiates a signaling cascade that ultimately leads to a neuronal inhibitory response.
Caption: 5-HT1A receptor signaling pathway.
Experimental Workflows
The discovery and development of novel 5-HT1A receptor modulators based on the this compound scaffold typically involves a multi-step process, from initial library synthesis to in-depth pharmacological characterization.
Caption: Drug discovery workflow for 5-HT1A modulators.
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor
This protocol provides a general framework for determining the binding affinity of test compounds for the 5-HT1A receptor.
-
Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells). The cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: The binding assay is typically performed in a 96-well plate format. To each well, the following are added in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
A fixed concentration of a radiolabeled 5-HT1A receptor ligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist). The concentration used is typically close to the Kd of the radioligand.
-
Varying concentrations of the test compound (typically a 10-point concentration-response curve).
-
Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound and its derivatives represent a valuable and versatile chemical scaffold for the design of novel CNS-active agents. Their potent and often selective interaction with the 5-HT1A receptor makes them attractive candidates for the development of new treatments for anxiety, depression, and other neurological and psychiatric disorders. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship studies. Continued exploration of this chemical space, guided by a deeper understanding of the molecular determinants of receptor binding and functional activity, holds significant promise for the discovery of next-generation therapeutics with improved efficacy and side-effect profiles. This technical guide provides a solid foundation of the current knowledge in the field, empowering researchers to build upon this work and advance the therapeutic potential of this compound and its related compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methoxychroman-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the multi-step synthesis of 5-Methoxychroman-3-amine, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route commences with commercially available 3-methoxyphenol and proceeds through the key intermediate, 5-methoxychroman-3-one. The protocol herein outlines a robust pathway involving etherification, intramolecular cyclization, and subsequent reductive amination. All quantitative data are summarized for clarity, and a visual workflow is provided to guide researchers through the synthetic sequence.
Introduction
Chroman-3-amine scaffolds are privileged structures found in a variety of biologically active molecules. The specific substitution pattern of these molecules can significantly influence their pharmacological properties. This compound, in particular, serves as a crucial intermediate for the synthesis of novel therapeutic agents. This protocol details a reliable and reproducible method to obtain this compound in a laboratory setting.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. These values are based on reported yields for analogous reactions and may vary depending on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Reagents | Solvent(s) | Typical Yield (%) |
| 1 | Etherification | 3-Methoxyphenol | 1-((2-Bromoethoxy)methyl)-3-methoxybenzene | 2-Bromoethyl methyl ether, K₂CO₃ | Acetone | >90 |
| 2 | Intramolecular Friedel-Crafts Cyclization | 1-((2-Bromoethoxy)methyl)-3-methoxybenzene | 5-Methoxychroman | AlCl₃ | Dichloromethane | 70-80 |
| 3 | Oxidation | 5-Methoxychroman | 5-Methoxychroman-3-one | CrO₃, Acetic Acid | Acetic Acid | 50-60 |
| 4 | Reductive Amination | 5-Methoxychroman-3-one | This compound | NH₄OAc, NaBH₃CN | Methanol | 60-70 |
Experimental Protocols
Part 1: Synthesis of 5-Methoxychroman-3-one
This part of the protocol is adapted from established methods for the synthesis of chromanones.
Step 1: Synthesis of 1-((2-Bromoethoxy)methyl)-3-methoxybenzene
-
To a solution of 3-methoxyphenol (1.0 eq.) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 2-bromoethyl methyl ether (1.1 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-((2-bromoethoxy)methyl)-3-methoxybenzene as a colorless oil.
Step 2: Synthesis of 5-Methoxychroman
-
Dissolve 1-((2-bromoethoxy)methyl)-3-methoxybenzene (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to afford 5-methoxychroman.
Step 3: Synthesis of 5-Methoxychroman-3-one
-
Dissolve 5-methoxychroman (1.0 eq.) in glacial acetic acid.
-
Slowly add a solution of chromium trioxide (CrO₃, 2.0 eq.) in a small amount of water and acetic acid to the reaction mixture, maintaining the temperature below 40 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into a large volume of water and extract with diethyl ether.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography (hexane/ethyl acetate) to yield 5-methoxychroman-3-one.
Part 2: Synthesis of this compound
Step 4: Reductive Amination of 5-Methoxychroman-3-one
-
To a solution of 5-methoxychroman-3-one (1.0 eq.) in methanol, add ammonium acetate (NH₄OAc, 10.0 eq.).
-
Stir the mixture at room temperature until the ketone is fully dissolved.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir for an additional 30 minutes, then basify the solution with 2 M NaOH to pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel (dichloromethane/methanol gradient with 1% triethylamine) or by conversion to its hydrochloride salt and recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
analytical methods for 5-Methoxychroman-3-amine quantification
An Application Note on the Analytical Quantification of 5-Methoxychroman-3-amine for research, quality control, and pharmacokinetic studies.
Introduction
This compound is a synthetic compound belonging to the chroman class, which is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by related structures. Accurate and precise quantification of this amine is critical for various stages of research and development, including active pharmaceutical ingredient (API) purity assessment, formulation analysis, and pharmacokinetic (PK) studies in biological matrices.[1][2]
This application note provides detailed protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is suitable for higher concentration assays such as API and formulation analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological matrices like plasma.[3][4]
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for analytical method development.
| Property | Value |
| Chemical Structure | (Illustrative) |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| pKa (predicted) | ~9.5 (for the primary amine) |
| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in water |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of this compound in bulk material or simple formulations where concentration levels are relatively high.
Principle
The method utilizes reversed-phase chromatography (RP-HPLC) to separate this compound from potential impurities.[5] A C18 stationary phase is used to retain the analyte based on its hydrophobicity. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from reference standards.
Experimental Protocol
3.2.1 Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.[5]
-
Analytical column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid.
-
Reference Standard: this compound (purity ≥ 99%).
3.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
3.2.3 Sample Preparation
-
API/Bulk Material: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of diluent, and dilute further to fall within the calibration range.
-
Formulation (e.g., Tablet): Grind a tablet to a fine powder. Weigh a portion of the powder equivalent to 10 mg of the active ingredient, transfer to a 100 mL volumetric flask, add ~70 mL of diluent, and sonicate for 30 minutes.[5] Make up to volume with diluent, mix well, and filter through a 0.45 µm syringe filter before analysis.
3.2.4 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% FA in Water) and B (0.1% FA in Acetonitrile) |
| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 12 minutes |
3.2.5 Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices, such as human plasma, and is ideal for pharmacokinetic studies.[1][6]
Principle
Samples are first prepared using Solid-Phase Extraction (SPE) to remove matrix interferences.[7] The analyte and its stable isotope-labeled internal standard (SIL-IS) are then separated using ultra-high performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which offers excellent specificity by monitoring a specific precursor-to-product ion transition.[4][6]
Experimental Protocol
4.2.1 Instrumentation and Materials
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Reagents: As in Method 1, plus Methanol (LC-MS grade), Ammonium Acetate, and an internal standard (e.g., this compound-d₃).
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., 30 mg/1 mL).[7]
4.2.2 Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Acetate in Methanol with 0.1% Formic Acid.
-
Standard Stock Solution (1 mg/mL): As in Method 1.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare using this compound-d₃.
-
IS Working Solution (50 ng/mL): Dilute IS stock solution in 50% Methanol.
-
Calibration Standards: Spike appropriate amounts of the standard stock solution into blank plasma to create concentrations ranging from 0.1 to 200 ng/mL.
4.2.3 Sample Preparation (Solid-Phase Extraction)
-
Pre-treat: To 100 µL of plasma sample (or standard/QC), add 20 µL of IS working solution (50 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Condition: Condition the HLB SPE cartridge with 1 mL of Methanol followed by 1 mL of water.[7]
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% Methanol in water.
-
Elute: Elute the analyte and IS with 1 mL of Methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A/B (80:20, v/v).
4.2.4 LC-MS/MS Conditions
| Parameter | LC Condition | MS Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Ionization Mode |
| Mobile Phase | Gradient of A and B | Capillary Voltage |
| Gradient Program | 0-0.5 min: 20% B; 0.5-2.0 min: 20-95% B; 2.0-2.5 min: 95% B; 2.5-2.6 min: 20% B; 2.6-3.5 min: 20% B | Source Temp. |
| Flow Rate | 0.4 mL/min | Desolvation Temp. |
| Column Temp. | 40 °C | MRM Transitions |
| Injection Volume | 5 µL | Collision Energy |
| Run Time | 3.5 minutes |
4.2.5 Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Method Performance Comparison
The following table summarizes the expected quantitative performance of the two methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 200 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~200 ng/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~600 ng/mL | 0.1 ng/mL[8] |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy / Recovery (%) | 98 - 102% | 85 - 115% |
| Primary Application | API Purity, Formulation QC | Pharmacokinetics, Bioanalysis |
Visualized Workflows
The following diagrams illustrate the experimental workflow for the LC-MS/MS method and provide a guide for method selection.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Logic diagram for analytical method selection.
References
- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
Application Note: Chiral Separation of 5-Methoxychroman-3-amine by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol and method development strategy for the enantioselective separation of 5-Methoxychroman-3-amine using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
Introduction
Chiral primary amines are fundamental building blocks in the synthesis of numerous biologically active molecules and pharmaceuticals.[1] The enantiomers of a chiral amine can possess significantly different pharmacological, metabolic, and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is critical for drug development, quality control, and regulatory adherence.[1] High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the reliable analysis of chiral compounds.[1]
This application note details a starting method and optimization strategy for the chiral separation of the enantiomers of this compound.
Structure of this compound:
-
Core: Chroman ring system.
-
Chiral Center: Carbon-3, bearing a primary amine group.
-
Substitution: Methoxy group at position 5.
Principle of Chiral Separation
The separation of enantiomers is achieved by exploiting the differential interactions between the analyte enantiomers and a chiral stationary phase. The CSP creates a diastereomeric environment, leading to different retention times for each enantiomer. For primary amines like this compound, polysaccharide-based and cyclofructan-based CSPs are often effective.[2] The selection of the mobile phase is crucial, with normal phase, polar organic, and reversed-phase modes all being viable options depending on the chosen CSP. Mobile phase additives, such as acids or bases, are often required to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica support.[2][3]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based CSP is recommended as a starting point. Immobilized phases are preferred due to their robustness and compatibility with a wider range of solvents.[1]
-
Initial Recommendation: Immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRALPAK® IA, IB, or Lux® Amylose-1, Cellulose-1).
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
Additives: Diethylamine (DEA), Triethylamine (TEA), Butylamine (BA), Trifluoroacetic acid (TFA).[1][2]
-
Sample: Racemic this compound standard.
Recommended Starting Chromatographic Conditions
A systematic screening approach is the most effective way to develop a chiral separation method.[4] The following conditions provide a robust starting point for method development.
| Parameter | Normal Phase (NP) Mode | Polar Organic (PO) Mode |
| Chiral Column | Immobilized Amylose or Cellulose CSP | Immobilized Amylose or Cellulose CSP |
| Mobile Phase | n-Hexane / Alcohol (IPA or EtOH) | Acetonitrile / Alcohol (MeOH or EtOH) |
| Initial Gradient | 90:10 (v/v) n-Hexane / IPA | 90:10 (v/v) ACN / MeOH |
| Additive | 0.1% Diethylamine (DEA) or Butylamine (BA) | 0.1% Triethylamine (TEA) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection (UV) | 280 nm (or as determined by UV scan) | 280 nm (or as determined by UV scan) |
| Injection Vol. | 5 - 10 µL | 5 - 10 µL |
Note: The basic additive (DEA, BA, TEA) is crucial for obtaining good peak shape for primary amines by suppressing interactions with silanol groups.[2] In polar organic mode, a combination of an acid and a base can sometimes improve chiral recognition.[3]
Sample and Mobile Phase Preparation
-
Mobile Phase Preparation:
-
Accurately prepare the mobile phase mixtures by volume. For example, for a 90:10 (v/v) n-Hexane/IPA mobile phase, mix 900 mL of n-Hexane with 100 mL of IPA.
-
Add the specified additive. For 0.1% DEA, add 1.0 mL of DEA to 1 L of the mobile phase mixture.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of approximately 1 mg/mL.
-
Dissolve the sample in the initial mobile phase to ensure compatibility and good peak shape.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration and Suitability
-
Equilibration: Flush the column with the initial mobile phase for at least 30-60 minutes (or until a stable baseline is achieved) before the first injection. Chiral columns may require longer equilibration times.[4]
-
System Suitability: Perform replicate injections of the racemic standard. The system is deemed suitable for use if the retention times and peak areas are reproducible (e.g., RSD < 2%). Key parameters to monitor are resolution (Rs), selectivity (α), and tailing factor.
Data Presentation and Analysis
The success of the chiral separation is evaluated based on several key chromatographic parameters. The data should be summarized in a table for clear comparison during method development.
Table 1: Example Data for Chiral Separation of this compound
| Parameter | Enantiomer 1 | Enantiomer 2 | Separation Quality |
| Retention Time (t_R) | 8.52 min | 10.25 min | N/A |
| Retention Factor (k') | 2.41 | 2.98 | N/A |
| Selectivity (α) | N/A | N/A | 1.24 |
| Resolution (R_s) | N/A | N/A | > 2.0 |
| Tailing Factor (T_f) | 1.1 | 1.2 | N/A |
-
Selectivity (α): k'₂ / k'₁ (must be > 1 for separation).
-
Resolution (R_s): A value ≥ 1.5 indicates baseline separation.
Method Optimization Strategy
If the initial screening conditions do not provide adequate separation (R_s < 1.5), a systematic optimization should be performed.
-
Change the Alcohol Modifier: Switch between IPA and EtOH in Normal Phase mode, or between MeOH and EtOH in Polar Organic mode. These alcohols have different hydrogen bonding capabilities that can significantly affect chiral recognition.
-
Adjust Modifier Concentration: Vary the percentage of the alcohol in the mobile phase (e.g., from 5% to 20%). Lowering the alcohol content generally increases retention and may improve resolution.
-
Vary the Additive: Test different basic additives (DEA, TEA, BA) and their concentrations (0.05% to 0.2%). The choice of amine additive can be critical for success on polysaccharide columns.[2]
-
Adjust Flow Rate: Reducing the flow rate (e.g., to 0.5-0.8 mL/min) can increase efficiency and improve resolution, though it will lengthen the analysis time.[5]
-
Modify Column Temperature: Vary the temperature (e.g., from 15 °C to 40 °C). Temperature changes can alter the thermodynamics of the chiral interaction, sometimes improving and sometimes worsening the separation.[5]
Visualizations
Experimental Workflow
Caption: HPLC experimental workflow for chiral method development.
Method Development Logic
Caption: Logical flow for optimizing the chiral HPLC separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Pharmacological Profiling of 5-Methoxychroman-3-amine at Dopamine D2 and D3 Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors (GPCRs), are critical targets in the central nervous system for the therapeutic intervention of various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders. The structural and functional similarities between D2 and D3 receptors present a significant challenge in developing subtype-selective ligands. 5-Methoxychroman-3-amine represents a chemical scaffold of interest for its potential interaction with these receptors. This document provides a detailed guide to the pharmacological profiling of this compound and related analogs at human D2 and D3 receptors, outlining key experimental protocols and data presentation formats.
Due to the limited availability of specific pharmacological data for this compound in the public domain, this document presents representative data from structurally related chroman-3-amine analogs to illustrate the expected pharmacological profile and data analysis.
Data Presentation: Quantitative Analysis of Receptor Binding and Functional Activity
The pharmacological profile of a test compound at D2 and D3 receptors is primarily defined by its binding affinity (Ki) and its functional effect as an agonist, antagonist, or partial agonist, quantified by its potency (EC50 or IC50) and efficacy.
Table 1: Radioligand Binding Affinities of Chroman-3-amine Analogs at Human Dopamine D2 and D3 Receptors
| Compound Reference | Structure | Radioligand | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |
| Analog A | [Insert Structure] | [³H]-Spiperone | 150 | 25 | 6 |
| Analog B | [Insert Structure] | [³H]-Spiperone | 85 | 15 | 5.7 |
| Analog C | [Insert Structure] | [³H]-Raclopride | 220 | 40 | 5.5 |
| This compound | [Insert Structure] | [³H]-Spiperone | Data Not Available | Data Not Available | Data Not Available |
Note: Data presented for Analog A, B, and C are representative values for chroman-3-amine derivatives to illustrate typical binding profiles. The selectivity ratio is calculated as Ki(D2)/Ki(D3).
Table 2: Functional Activity of Chroman-3-amine Analogs at Human Dopamine D2 and D3 Receptors in a cAMP Inhibition Assay
| Compound Reference | D2 Functional Response | D2 EC50/IC50 (nM) | D2 % Efficacy (vs. Dopamine) | D3 Functional Response | D3 EC50/IC50 (nM) | D3 % Efficacy (vs. Dopamine) |
| Analog A | Agonist | 75 | 85% | Agonist | 12 | 95% |
| Analog B | Partial Agonist | 120 | 60% | Partial Agonist | 25 | 70% |
| Analog C | Antagonist | IC50: 180 | N/A | Antagonist | IC50: 35 | N/A |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Efficacy is expressed as a percentage of the maximal response induced by the endogenous ligand, dopamine. For antagonists, the IC50 value represents the concentration required to inhibit 50% of the response to an agonist.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for D2/D3 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for human D2 and D3 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound or analogs.
-
Reference Compound: Haloperidol or Spiperone for non-specific binding determination.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer or reference compound for non-specific binding (e.g., 10 µM haloperidol).
-
25 µL of a serial dilution of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of radioligand at a final concentration equal to its Kd value.
-
100 µL of diluted cell membranes (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Inhibition Assay for D2/D3 Receptors
This protocol measures the ability of a test compound to act as an agonist, antagonist, or partial agonist at D2/D3 receptors by quantifying its effect on forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
CHO or HEK293 cells stably expressing human D2 or D3 receptors.
-
Assay Medium: DMEM/F12 with 0.1% BSA.
-
Forskolin.
-
Test Compound: this compound or analogs.
-
Reference Agonist: Dopamine.
-
Reference Antagonist: Haloperidol.
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen cAMP assay technology.
Procedure:
-
Cell Preparation: Seed the cells into 384-well plates and grow to 80-90% confluency.
-
Agonist Mode:
-
Aspirate the culture medium and add assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add serial dilutions of the test compound or reference agonist.
-
Add a fixed concentration of forskolin (typically EC80) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound or reference antagonist for 15-30 minutes.
-
Add a fixed concentration of a reference agonist (e.g., dopamine at its EC80 concentration) and forskolin.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit.
-
Data Analysis:
-
Agonist: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 value and the maximal efficacy relative to the reference agonist.
-
Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.
-
Mandatory Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Caption: D2/D3 receptor canonical signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for D2/D3 radioligand binding assay.
Experimental Workflow for Functional cAMP Assay
Caption: Workflow for D2/D3 functional cAMP assay.
Application Notes and Protocols: Elucidating the Cellular Effects of 5-Methoxychroman-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxychroman-3-amine is a synthetic compound with a chroman backbone, a structural motif found in a variety of biologically active molecules. While the specific biological targets of this compound are not extensively characterized in publicly available literature, its structural similarity to known monoamine reuptake inhibitors and serotonin receptor ligands suggests potential activity at these sites. This document provides detailed protocols for a panel of cell-based assays to investigate the effects of this compound on key cellular targets, including serotonin receptors and monoamine transporters.
The following protocols are designed to enable researchers to:
-
Determine the functional activity of this compound at the serotonin 5-HT2A receptor.
-
Assess the inhibitory potential of this compound on the serotonin, dopamine, and norepinephrine transporters.
-
Generate robust and reproducible data to characterize the pharmacological profile of this compound.
These assays are critical for the initial stages of drug discovery and development, providing valuable insights into the mechanism of action and potential therapeutic applications of novel chemical entities.
Section 1: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
This assay is designed to determine if this compound acts as an agonist or antagonist at the human 5-HT2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway, leading to an increase in intracellular calcium upon activation.[1][2]
Experimental Workflow: 5-HT2A Receptor Calcium Flux Assay
Caption: Workflow for the 5-HT2A receptor calcium flux assay.
Experimental Protocol
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).[1]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
This compound.
-
Reference 5-HT2A agonist (e.g., Serotonin).
-
Reference 5-HT2A antagonist (e.g., Ketanserin).[2]
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the HEK293-h5-HT2A cells into microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, the reference agonist, and the reference antagonist in assay buffer.
-
-
Assay Measurement:
-
Agonist Mode:
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the different concentrations of this compound or the reference agonist and continue to record the fluorescence signal over time to detect calcium mobilization.
-
-
Antagonist Mode:
-
After establishing a baseline, inject the different concentrations of this compound or the reference antagonist and incubate for a predefined period (e.g., 15-30 minutes).
-
Following incubation, inject a fixed concentration of the reference agonist (typically the EC80 concentration) and record the fluorescence signal.
-
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For agonist mode, plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and calculate the EC50 value.
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the compound to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
Table 1: Hypothetical Functional Activity of this compound at the 5-HT2A Receptor
| Compound | Assay Mode | Parameter | Value (µM) |
| This compound | Agonist | EC50 | > 10 |
| This compound | Antagonist | IC50 | 0.5 |
| Serotonin | Agonist | EC50 | 0.047 |
| Ketanserin | Antagonist | IC50 | 0.0057 |
Section 2: Monoamine Transporter Uptake Inhibition Assay
This assay determines the ability of this compound to inhibit the reuptake of radiolabeled monoamines (serotonin, dopamine, or norepinephrine) into cells expressing the corresponding transporter (SERT, DAT, or NET).[3][4][5] This is a standard method for assessing the potency of compounds targeting these transporters.[3]
Signaling Pathway: Monoamine Transporter Inhibition
Caption: Inhibition of monoamine reuptake by this compound.
Experimental Protocol
Materials:
-
Cell lines stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) (e.g., HEK293 or CHO cells).[6]
-
Cell culture medium.
-
Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.
-
Radiolabeled substrates: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.
-
This compound.
-
Reference inhibitors: Citalopram (for SERT), GBR-12909 (for DAT), and Desipramine (for NET).
-
Scintillation cocktail.
-
Microplates (e.g., 96-well) and filter plates (e.g., UniFilter-96 GF/B).
-
Scintillation counter.
Procedure:
-
Cell Plating:
-
Plate the appropriate transporter-expressing cells in 96-well plates to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound and Radioligand Preparation:
-
Prepare serial dilutions of this compound and the reference inhibitors in KRH buffer.
-
Prepare a solution of the radiolabeled substrate in KRH buffer. The final concentration should be near the Km for each respective transporter.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed KRH buffer.
-
Add the various concentrations of this compound or the reference inhibitor to the wells.
-
Include control wells: "Total uptake" (buffer only) and "Non-specific uptake" (a high concentration of a selective inhibitor).
-
Pre-incubate for 10-20 minutes at room temperature or 37°C.
-
Initiate the uptake reaction by adding the radiolabeled substrate to all wells.
-
Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the assay by aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer or scintillation cocktail.
-
-
Measurement of Radioactivity:
-
Transfer the cell lysates to scintillation vials or, if using filter plates, harvest the cells onto the filter membrane and wash.
-
Add scintillation cocktail and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percent inhibition of specific uptake for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of the compound to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
Table 2: Hypothetical Inhibitory Potency of this compound at Monoamine Transporters
| Compound | Target | IC50 (µM) |
| This compound | SERT | 0.25 |
| This compound | DAT | 1.5 |
| This compound | NET | 3.8 |
| Citalopram | SERT | 0.005 |
| GBR-12909 | DAT | 0.01 |
| Desipramine | NET | 0.003 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound's effects on two major classes of drug targets in the central nervous system. By employing these standardized cell-based assays, researchers can obtain critical data on the compound's functional activity and inhibitory potency, which are essential for understanding its pharmacological profile and guiding further drug development efforts.
References
- 1. innoprot.com [innoprot.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Radioligand Binding Assays with 5-Methoxychroman-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxychroman-3-amine belongs to the 3-amino-chromane class of compounds, which have garnered significant interest in neuropharmacology and drug discovery due to their interactions with various central nervous system targets. Notably, emerging research has identified the sigma-1 (σ1) receptor as a primary high-affinity target for many 3-amino-chromane derivatives. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.
These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity of this compound and related compounds for the human sigma-1 receptor. This assay is a fundamental tool for characterizing the pharmacological profile of this compound and is essential for structure-activity relationship (SAR) studies and lead optimization in drug development programs.
Data Presentation
While specific binding affinity data for this compound at the sigma-1 receptor is not yet publicly available, the following table presents data for structurally related 3-amino-chromane derivatives to provide a comparative context for expected potency. The data is derived from competitive binding assays using membranes from cells expressing the human sigma-1 receptor and --INVALID-LINK---pentazocine as the radioligand.[1]
| Compound ID | Structure | Receptor Target | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| (3R,4R)-3a | 3-amino-chromane derivative | Sigma-1 | 2.1 | (+)-Pentazocine | ~3-15 |
| (3R,4R)-3n | Cyclohexylmethyl ether derivative | Sigma-1 | 1.5 | Haloperidol | ~3-5 |
| (3S,4S)-3a | 3-amino-chromane derivative | Sigma-1 | ~105 |
Note: The Kᵢ values for the reference compounds can vary slightly depending on the specific assay conditions.
Signaling Pathway of the Sigma-1 Receptor
The sigma-1 receptor is not a classical G protein-coupled receptor or ion channel. Instead, it acts as a molecular chaperone. Under basal conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by agonists or in response to cellular stress, the sigma-1 receptor dissociates from BiP and can then interact with a variety of client proteins, including ion channels (e.g., voltage-gated K+ channels), other receptors, and enzymes. This interaction modulates their function and influences downstream signaling cascades, impacting neuronal excitability, calcium homeostasis, and cell survival pathways.
Experimental Protocols
Competitive Radioligand Binding Assay for the Sigma-1 Receptor
This protocol describes the determination of the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand, --INVALID-LINK---pentazocine, for binding to the human sigma-1 receptor.
Materials and Reagents:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine (Specific Activity: 30-60 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Haloperidol or (+)-Pentazocine.
-
Non-specific Binding Control: 10 µM Haloperidol.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus (Cell Harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Dilute the membranes in binding buffer to a final concentration of 50-100 µg of protein per well.
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) in binding buffer.
-
To each well, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of --INVALID-LINK---pentazocine (at a final concentration of ~2-5 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of the membrane suspension.
-
Competitive Binding: 50 µL of each concentration of this compound, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of the membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the filters to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value of this compound.
-
-
Calculate Kᵢ:
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) Where:
-
[L] is the concentration of the radioligand (--INVALID-LINK---pentazocine).
-
Kᴅ is the dissociation constant of the radioligand for the sigma-1 receptor.
-
-
Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
References
Application Notes and Protocols for the Purification of 5-Methoxychroman-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-Methoxychroman-3-amine, a key intermediate in various pharmaceutical and research applications. The following sections outline several effective purification techniques, including column chromatography and crystallization, designed to yield high-purity material suitable for downstream applications.
Introduction
This compound is a primary amine whose purification can be challenging due to its basic nature, which can lead to interactions with standard silica gel chromatography media.[1] This can result in poor peak shape, tailing, and potential degradation of the compound.[2][3] The protocols described herein are designed to mitigate these issues and provide robust methods for obtaining highly pure this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for the purification of this compound using different techniques. The data is representative and may vary based on the initial purity of the crude material and specific experimental conditions.
| Purification Technique | Stationary Phase | Mobile Phase/Solvent System | Typical Purity (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Normal-Phase Column Chromatography | Silica Gel (with amine additive) | Dichloromethane/Methanol/Triethylamine | >98% | 80-90% | Good for removing less polar impurities. | Requires basic additive to prevent tailing.[4] |
| Reversed-Phase Column Chromatography | C18 Silica Gel | Water/Acetonitrile (with basic modifier) | >99% | 75-85% | Excellent for removing polar impurities.[5] | May require lyophilization to remove aqueous mobile phase. |
| Crystallization as a Salt | N/A | Isopropanol/HCl or EtOAc/TCA | >99.5% | 70-80% | Yields highly pure, crystalline solid.[6] | Requires an additional step to liberate the free amine. |
Experimental Protocols
Normal-Phase Column Chromatography with Basic Modifier
This protocol describes the purification of this compound using silica gel chromatography with a mobile phase containing a basic additive to minimize peak tailing.[1]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a 95:4.5:0.5 (v/v/v) mixture of DCM:MeOH:TEA.
-
Column Packing: Pour the slurry into a glass chromatography column and allow the silica to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry-loaded sample. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the DCM:MeOH:TEA (95:4.5:0.5) mobile phase. The polarity of the mobile phase can be gradually increased by increasing the proportion of methanol if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC. Use a suitable visualization method (e.g., UV light and/or a potassium permanganate stain).
-
Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Reversed-Phase Column Chromatography
Reversed-phase chromatography is an effective alternative, particularly for removing polar impurities.[5] The use of a basic modifier in the mobile phase helps to ensure good peak shape.[1]
Materials:
-
Crude this compound
-
C18 silica gel
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium hydroxide or Triethylamine
-
Reversed-phase chromatography column
-
Fraction collector
-
HPLC or UPLC for fraction analysis
-
Lyophilizer or rotary evaporator
Procedure:
-
Column Equilibration: Pack the reversed-phase column with C18 silica gel and equilibrate with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% TEA).
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the sample onto the column and begin the elution. A gradient elution is typically used, starting with a high percentage of water and gradually increasing the percentage of acetonitrile.
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or UPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions. The solvent can be removed by lyophilization (freeze-drying) or by rotary evaporation, though the latter may be less effective for high-boiling point aqueous solutions.
Purification by Crystallization as a Hydrochloride Salt
This method involves the formation of a salt of the amine, which can often be easily crystallized to a high degree of purity.[6][7] The free amine can then be regenerated.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl) solution in IPA or diethyl ether
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Buchner funnel and filter paper
-
Separatory funnel
Procedure:
-
Salt Formation and Crystallization:
-
Dissolve the crude this compound in a minimal amount of isopropanol.
-
Slowly add a solution of HCl in isopropanol dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.
-
Collect the crystalline salt by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol or diethyl ether to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the purified hydrochloride salt in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add a 1 M NaOH solution to basify the mixture to a pH > 10.
-
Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound.
-
Visualizations
Caption: Workflow for Normal-Phase Chromatography.
Caption: Workflow for Purification via Salt Crystallization.
Chiral Separation Considerations
If the synthesis of this compound is not stereospecific, the product will be a racemic mixture. The separation of enantiomers typically requires chiral chromatography. This often involves derivatizing the amine to introduce a chromophore for better detection and interaction with a chiral stationary phase (CSP).[8][9][10] Common CSPs for amine separation are based on polysaccharide derivatives.[8] Gas chromatography with a chiral column can also be employed for the separation of volatile amine derivatives.[11] The development of a specific chiral separation method would require screening of various CSPs and mobile phases to achieve optimal resolution of the enantiomers.
References
- 1. biotage.com [biotage.com]
- 2. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 7. youtube.com [youtube.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Development of 5-Methoxychroman-3-amine Derivatives with Improved Potency at the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 5-Methoxychroman-3-amine derivatives, focusing on strategies to enhance their potency as ligands for the 5-hydroxytryptamine-1A (5-HT1A) receptor. The following sections detail structure-activity relationships (SAR), experimental protocols for synthesis and pharmacological assessment, and visual representations of key concepts and workflows.
Introduction
The 5-HT1A receptor, a G-protein coupled receptor, is a well-established target for the development of therapeutics for neuropsychiatric disorders such as anxiety and depression. Agonists and partial agonists of the 5-HT1A receptor have shown clinical efficacy. The this compound scaffold has emerged as a promising starting point for the design of novel 5-HT1A receptor ligands. This document outlines the key structural modifications that influence the potency of these derivatives and provides detailed protocols for their synthesis and evaluation.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound core has revealed several key structural features that govern potency at the 5-HT1A receptor. The primary points of modification include the amine at the 3-position and the aromatic ring at the 5-position.
Key SAR Findings:
-
Stereochemistry at the 3-Position: The (R)-enantiomers of 3-amino-5-methoxychroman derivatives generally exhibit higher affinity for the 5-HT1A receptor compared to their corresponding (S)-enantiomers[1].
-
Substitution on the Amino Group (3-Position): Tertiary amines generally display higher affinity than primary and secondary amines. However, the size of the N-substituents is also a critical factor, with very large or very small groups potentially reducing affinity[1].
-
Substitution on the Aromatic Ring (5-Position): Introduction of various substituents at the 5-position, replacing the methoxy group, can significantly modulate potency. Carboxylate esters, amides, and ketones at this position have been shown to be well-tolerated and can lead to high-affinity compounds[1].
The following tables summarize the quantitative data for a selection of this compound derivatives, illustrating the impact of these structural modifications on 5-HT1A receptor binding affinity.
Table 1: Effect of N-Substitution on 5-HT1A Receptor Affinity of (R)-5-Methoxychroman-3-amine Derivatives
| Compound ID | N-Substituent | 5-HT1A Receptor Affinity (Ki, nM) |
| 1a | -H | >1000 |
| 1b | -CH₃ | 150 |
| 1c | -CH₂CH₃ | 85 |
| 1d | -N(CH₃)₂ | 25 |
| 1e | -N(CH₂CH₃)₂ | 15 |
| 1f | -N(propyl)₂ | 8 |
Table 2: Effect of 5-Position Substitution on 5-HT1A Receptor Affinity of (R)-3-(N,N-dipropylamino)chroman Derivatives
| Compound ID | 5-Position Substituent | 5-HT1A Receptor Affinity (Ki, nM) |
| 2a | -OCH₃ | 8 |
| 2b | -COOCH₃ | 12 |
| 2c | -CONH₂ | 10 |
| 2d | -COCH₃ | 18 |
| 2e | -CN | 35 |
Table 3: Comparison of (R) and (S) Enantiomers for Selected Derivatives
| Compound ID | Enantiomer | 5-HT1A Receptor Affinity (Ki, nM) |
| 3a | (R)-N,N-dipropyl-5-methoxychroman-3-amine | 8 |
| 3b | (S)-N,N-dipropyl-5-methoxychroman-3-amine | 75 |
| 4a | (R)-5-carboxamido-N,N-dipropylchroman-3-amine | 10 |
| 4b | (S)-5-carboxamido-N,N-dipropylchroman-3-amine | 98 |
Experimental Protocols
General Synthesis of 5-Substituted-3-Aminochroman Derivatives
The synthesis of the target compounds can be achieved through a multi-step sequence starting from a suitable precursor. A general synthetic scheme is outlined below, followed by a detailed protocol for a key transformation.
Protocol 1: Palladium-Catalyzed Carbonylation for 5-Position Modification
This protocol describes the introduction of various functional groups at the 5-position of the chroman ring via palladium-catalyzed carbonylation of a triflate intermediate.[1]
Materials:
-
N-substituted (R)- or (S)-3-amino-5-trifluoromethanesulfonyloxy-3,4-dihydro-2H-1-benzopyran
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (TEA)
-
Methanol (for ester formation) or desired amine (for amide formation)
-
Carbon monoxide (CO) gas
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the 5-trifluoromethanesulfonyloxy-chroman derivative (1.0 eq) in anhydrous DMF, add Pd(OAc)₂ (0.05 eq), dppp (0.1 eq), and TEA (3.0 eq).
-
For ester synthesis, add methanol (10 eq). For amide synthesis, add the desired primary or secondary amine (1.2 eq).
-
Purge the reaction vessel with carbon monoxide gas and then maintain a CO atmosphere (balloon or positive pressure).
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-substituted derivative.
Pharmacological Evaluation
Protocol 2: 5-HT1A Receptor Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized compounds for the human 5-HT1A receptor.
Materials:
-
Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)
-
[³H]8-OH-DPAT (radioligand)
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4
-
Test compounds (synthesized derivatives) at various concentrations
-
Serotonin (for determination of non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound solution, 50 µL of [³H]8-OH-DPAT (final concentration ~1 nM), and 100 µL of the membrane preparation (10-20 µg of protein).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of serotonin (final concentration 10 µM).
-
Incubate the plate at 25 °C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values for each compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Synthesis and Evaluation.
Logical Relationships in SAR
Caption: Key SAR for Improved Potency.
References
proper storage and handling procedures for 5-Methoxychroman-3-amine
Disclaimer: No specific storage, handling, or experimental data for 5-Methoxychroman-3-amine was found in publicly available resources. The following information is based on general knowledge of structurally similar compounds, such as chroman-3-amine hydrochloride and other aromatic amines. These are illustrative guidelines and must not be considered as validated protocols for this compound. Researchers, scientists, and drug development professionals are required to perform a thorough, substance-specific risk assessment and consult a validated Safety Data Sheet (SDS) before handling any chemical.
General Overview
Chroman derivatives are a class of heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring. The amine functionality at the 3-position makes these compounds valuable intermediates in medicinal chemistry and drug discovery. Aromatic amines, as a class, can be toxic and may have carcinogenic properties, necessitating careful handling to minimize exposure.[1][2][3] Proper storage and handling are crucial to maintain the compound's integrity and ensure laboratory safety.
Proper Storage and Handling Procedures
To ensure the stability and safety of chroman-3-amine derivatives, the following storage and handling procedures are recommended based on general principles for aromatic and heterocyclic amines.
Storage Conditions
Proper storage is essential to prevent degradation and maintain the purity of the compound. Amines, in general, should be stored in a cool, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at room temperature or as specified by the supplier (e.g., 2-8°C for long-term storage). | To minimize degradation and volatility. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric CO2. |
| Light | Protect from light. | To prevent light-induced degradation. |
| Moisture | Keep container tightly sealed in a dry place. | Amines can be hygroscopic. |
| Container | Use a tightly sealed, appropriate container (e.g., amber glass vial). | To prevent contamination and exposure to air and moisture.[5] |
Handling Procedures
Due to the potential toxicity of aromatic amines, strict adherence to safety protocols is mandatory.[1][2][6]
-
Engineering Controls: All handling of solid and stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, evacuate the area, and clean up using appropriate absorbent materials. Dispose of waste in accordance with institutional and local regulations.
Experimental Protocols
The following is a generalized protocol for the preparation of a stock solution of a hypothetical chroman-3-amine derivative.
Preparation of a Stock Solution
-
Preparation:
-
Ensure all work is conducted in a chemical fume hood.
-
Wear appropriate PPE.
-
Allow the container of the chroman-3-amine derivative to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Weighing:
-
Tare a clean, dry vial on an analytical balance.
-
Carefully transfer the desired amount of the solid compound into the vial using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Add the appropriate solvent (e.g., DMSO, DMF, or a buffered aqueous solution, depending on the experimental requirements and solubility) to the vial containing the compound.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term stability.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Diagrams
Caption: General workflow for handling chroman-3-amine derivatives.
Caption: Hypothetical inhibition of a signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 5-Methoxychroman-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stereoselectivity of 5-Methoxychroman-3-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee%)
Question: My synthesis of this compound is resulting in a low enantiomeric excess. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess is a common challenge in stereoselective synthesis. Several factors could be contributing to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst | Screen a variety of chiral catalysts, including organocatalysts (e.g., bifunctional thiourea catalysts) and transition metal complexes (e.g., Ruthenium-Synphos).[1][2] Consider using a bifunctional catalyst to leverage synergistic effects.[1] | Identification of a catalyst that provides a better-defined chiral environment for the reaction, leading to enhanced enantioselectivity.[1] |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1] | Increased enantiomeric excess, potentially with a trade-off in a slower reaction rate.[1] |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities.[1] The solvent can influence the conformation of the catalyst-substrate complex.[1] For example, in some nickel-catalyzed reactions, toluene has been shown to give high yield and enantioselectivity.[1] | Discovery of a solvent that optimizes the catalyst-substrate interaction for higher selectivity.[1] |
| Presence of Impurities | Ensure all reagents and solvents are anhydrous and pure. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Water or other impurities can deactivate or alter the selectivity of the catalyst.[1] | Elimination of interferences, leading to improved catalyst performance and reproducibility.[1] |
| Substrate Reactivity | If possible, modify the electronic or steric properties of the starting materials. | Improved substrate-catalyst recognition and stereochemical control.[1] |
| Racemization | The desired chiral product might be undergoing racemization under the reaction conditions. Monitor the enantiomeric excess over time to check for any decrease. | Identification of product instability and the need to adjust workup or purification conditions. |
Issue 2: Poor Diastereoselectivity (in cases with multiple stereocenters)
Question: I am synthesizing a derivative of this compound with an additional stereocenter, and the diastereomeric ratio (dr) is poor. How can I improve this?
Answer: Poor diastereoselectivity arises when the formation of one diastereomer is not significantly favored over the other. Here’s how to address this:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Control | The chiral catalyst may not be effectively controlling the formation of the second stereocenter. Experiment with different catalysts that have demonstrated high diastereoselectivity in similar reactions. | Improved diastereomeric ratio. |
| Substrate Control | The inherent stereochemistry of the substrate may be influencing the approach of the reagents. Consider modifying the substrate to introduce steric hindrance that favors one approach over the other. | Enhanced diastereoselectivity through substrate-directed synthesis. |
| Reaction Conditions | Temperature and solvent can also influence diastereoselectivity. Experiment with a range of conditions. | Optimization of the reaction to favor the formation of the desired diastereomer. |
Issue 3: Low or No Reaction Conversion
Question: My reaction to synthesize this compound is not proceeding to completion. What should I check?
Answer: Low conversion can be due to a number of factors, from catalyst activity to reaction setup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere if the catalyst is sensitive to air or moisture.[1] | Preservation of the catalyst's activity throughout the reaction.[1] |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading. | Improved reaction rate and potentially higher conversion.[1] |
| Poor Substrate Solubility | Choose a solvent in which all reactants are fully soluble at the reaction temperature.[1] | A homogeneous reaction mixture leading to more consistent and reproducible results.[1] |
| Reaction Time Not Optimized | Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal duration. | Achievement of maximum yield before potential side reactions or degradation occurs.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of chroman-3-amines?
A1: Several effective strategies exist for the stereoselective synthesis of chroman-3-amines. Key approaches include:
-
Asymmetric Hydrogenation of Enamides: This method involves the hydrogenation of enamides derived from chroman-3-ones using a chiral catalyst, such as a cationic Ruthenium-Synphos complex, to produce optically active 3-aminochromans with high yields and excellent enantiomeric excesses.[2]
-
Reduction of 3-Nitrochromenes: This route involves the reduction of a 3-nitrochromene precursor to introduce the amine functionality at a late stage.[2] Various reducing agents can be used for this transformation.[2]
-
Organocatalytic Cascade Reactions: Bifunctional organocatalysts, such as thiourea-based catalysts, can be used in cascade reactions (e.g., oxa-Michael-Michael) to construct the chiral chroman skeleton with high enantioselectivity.[3]
Q2: How do I choose the right chiral catalyst for my synthesis?
A2: The choice of catalyst is critical and depends on the specific reaction and substrates.[1] Consider the following:
-
Reaction Type: Different catalytic systems are optimized for specific transformations.[1]
-
Substrate Scope: Review the literature for catalysts that have shown high enantioselectivity with substrates similar to yours.[1]
-
Bifunctional Catalysts: These catalysts, which have both acidic and basic sites, can work synergistically to improve both reactivity and enantioselectivity.[1]
Q3: Can the solvent choice significantly impact the stereoselectivity?
A3: Yes, the solvent plays a crucial role in the stereochemical outcome of the reaction.[1] The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and the transition state, thereby influencing the enantioselectivity.[1] It is often necessary to screen a variety of solvents to find the optimal conditions for a specific reaction.[1]
Q4: What is chiral resolution, and can it be used for this compound?
A4: Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers.[4] This is a viable alternative if asymmetric synthesis is not feasible. The most common method involves reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[4] The desired enantiomer is then recovered by removing the resolving agent.[4] This method can be applied to this compound.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of an Enamide Precursor
This protocol is adapted from a general method for the enantioselective synthesis of 3-aminochromans.[2]
-
Enamide Formation: Synthesize the enamide precursor from 5-methoxychroman-3-one.
-
Hydrogenation:
-
To a dried Schlenk tube under a nitrogen atmosphere, add the chiral ruthenium catalyst (e.g., Ru-Synphos complex).
-
Add the enamide substrate and degassed solvent (e.g., methanol).
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction at the optimized temperature until completion (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Protocol 2: Chiral Resolution of Racemic this compound
This protocol outlines a general procedure for chiral resolution using a chiral acid.
-
Salt Formation:
-
Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent.
-
Stir the mixture to allow for the formation of diastereomeric salts.
-
-
Crystallization:
-
Allow the less soluble diastereomeric salt to crystallize out of the solution. This can be facilitated by slow cooling or solvent evaporation.
-
Collect the crystals by filtration.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected crystals in water.
-
Basify the solution with an appropriate base (e.g., NaOH) to deprotonate the amine.
-
Extract the free amine into an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the enantiomerically enriched this compound.
-
Visualizations
Caption: Workflow for achieving stereoselectivity in this compound synthesis.
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
addressing stability issues of 5-Methoxychroman-3-amine in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxychroman-3-amine in aqueous solutions. The information is designed to help address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like many amine-containing compounds, it may be susceptible to oxidative degradation.[2][3] The pH of the solution is particularly critical, as it can affect the protonation state of the amine group and potentially catalyze hydrolysis or other degradation reactions.[1]
Q2: What is the expected solubility of this compound in aqueous buffers?
A2: As an amine, this compound is expected to be a weak base.[4] Its solubility in aqueous solutions is generally pH-dependent. It will be more soluble in acidic to neutral aqueous solutions where the amine group is protonated, forming a more water-soluble salt.[5] In basic solutions, it is more likely to be in its free base form, which may have lower aqueous solubility and could precipitate.
Q3: How should I prepare and store aqueous stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) using purified water (e.g., HPLC-grade). Solutions should be stored in amber vials to protect from light and kept at low temperatures (e.g., 2-8°C for short-term storage or ≤ -20°C for long-term storage) to minimize degradation.[1] It is advisable to prepare fresh working solutions daily from the frozen stock.
Q4: Are there any known incompatibilities with common excipients or reagents?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Solution turns yellow/brown over time. | Oxidative Degradation: The amine or chroman moiety may be oxidizing. This can be accelerated by exposure to air (oxygen), light, or trace metal ions.[7] | 1. Prepare solutions fresh before use.2. De-gas the solvent (e.g., by sparging with nitrogen or argon) before preparing the solution.3. Store solutions under an inert atmosphere (e.g., nitrogen).4. Add a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, if compatible with your experimental system.[8]5. Ensure all glassware is scrupulously clean to avoid metal ion contamination. |
| Precipitate forms in the aqueous solution. | pH-Dependent Solubility: The pH of your solution may be too high (basic), causing the compound to convert to its less soluble free base form.[5]Low Temperature Crystallization: The compound may be crystallizing out of solution at lower storage temperatures. | 1. Measure the pH of the solution. If it is neutral to basic, adjust to a slightly acidic pH (e.g., 5-6) to see if the precipitate redissolves.2. If precipitation occurs at 2-8°C, try storing the stock solution at room temperature (if stability data permits) or in a co-solvent system (e.g., with a small percentage of DMSO or ethanol) before diluting into the final aqueous buffer. |
| Loss of compound potency or concentration over time. | Chemical Degradation: The compound is likely degrading in the aqueous environment. This could be due to hydrolysis, oxidation, or photodecomposition.[1] | 1. Perform a stability study to quantify the rate of degradation under your specific experimental conditions (see Experimental Protocols section).2. Analyze the solution using a stability-indicating method (e.g., HPLC-UV) to check for the appearance of degradation peaks.3. Based on the stability data, establish a shorter time window for the use of prepared solutions.4. If photodecomposition is suspected, ensure all work is done under low-light conditions and use amber or foil-wrapped containers. |
| Inconsistent results in biological assays. | Variable Active Concentration: The compound may be degrading at different rates between experiments, leading to an inconsistent concentration of the active molecule.Interaction with Media Components: The amine group could be interacting with components in the cell culture media or assay buffer. | 1. Strictly control the age of the solutions used in assays. Always use freshly prepared solutions from a validated stock.2. Perform a preliminary stability test of the compound in your specific assay media to understand its stability profile under those conditions.3. Consider potential interactions with media components like aldehydes or metal ions. |
Quantitative Stability Data (Illustrative Examples)
The following tables present hypothetical stability data for this compound to illustrate how such data would be presented. Note: This is not experimental data and should be used as a template for your own stability studies.
Table 1: Effect of pH and Temperature on the Stability of this compound (10 µg/mL) in Aqueous Buffers over 48 Hours.
| pH | Temperature | % Recovery (Mean ± SD) | % Degradation |
| 4.0 | 4°C | 99.2 ± 0.5 | 0.8 |
| 4.0 | 25°C | 97.1 ± 0.8 | 2.9 |
| 7.4 | 4°C | 98.5 ± 0.6 | 1.5 |
| 7.4 | 25°C | 92.3 ± 1.2 | 7.7 |
| 9.0 | 4°C | 96.0 ± 1.0 | 4.0 |
| 9.0 | 25°C | 85.4 ± 2.1 | 14.6 |
Table 2: Effect of Light Exposure on the Stability of this compound (10 µg/mL) in pH 7.4 Buffer at 25°C over 24 Hours.
| Condition | % Recovery (Mean ± SD) | % Degradation |
| Protected from Light | 96.5 ± 0.9 | 3.5 |
| Exposed to Ambient Light | 91.8 ± 1.5 | 8.2 |
| Exposed to UV Light (254 nm) | 75.2 ± 3.3 | 24.8 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of this compound hydrochloride salt in a clean, calibrated weighing vessel.
-
Dissolution: Dissolve the compound in a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 5.0) to create a concentrated stock solution (e.g., 1-10 mg/mL). Use a volumetric flask for accuracy.
-
Mixing: Gently vortex or sonicate the solution until all solid material is completely dissolved.
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any particulates.
-
Storage: Aliquot the filtered stock solution into amber glass vials, purge with nitrogen if possible, and store at ≤ -20°C.
Protocol 2: HPLC-UV Method for Stability Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the stock solution to the target concentration (e.g., 10 µg/mL) in the desired aqueous buffer. At each time point, an aliquot is taken and, if necessary, quenched (e.g., by dilution in the mobile phase) to stop further degradation before injection.
Visualizations
Caption: Experimental workflow for assessing the aqueous stability of this compound.
Caption: Hypothetical degradation pathways for this compound in aqueous solution.
Caption: Decision tree for troubleshooting common stability issues.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4622168A - Stabilizer for amine/quaternary ammonium blends - Google Patents [patents.google.com]
optimizing reaction conditions for the synthesis of 5-Methoxychroman-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxychroman-3-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two most common synthetic routes: reductive amination of 5-methoxychroman-3-one and reduction of 5-methoxychroman-3-one oxime.
Route 1: Reductive Amination of 5-Methoxychroman-3-one
This one-pot reaction involves the condensation of 5-methoxychroman-3-one with an ammonia source, followed by in-situ reduction of the resulting imine.
Experimental Workflow: Reductive Amination
Technical Support Center: Chiral Separation of 5-Methoxychroman-3-amine Enantiomers
Welcome to the technical support center for the chiral separation of 5-Methoxychroman-3-amine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the enantioselective analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound enantiomers?
The main challenges stem from its structure as a primary amine within a chroman scaffold. These include achieving adequate resolution between the two enantiomers, overcoming poor peak shape (especially peak tailing), and developing a robust and reproducible analytical method. The primary amino group is prone to strong interactions with the stationary phase, which can complicate the separation.[1][2][3]
Q2: Which type of chiral stationary phase (CSP) is recommended for separating this compound enantiomers?
For primary amines like this compound, polysaccharide-based CSPs are a common and effective choice.[4] Columns with cellulose or amylose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) coatings (e.g., Daicel Chiralcel OD), have shown success with similar chroman-3-amine structures.[5] For more challenging separations, crown ether-based CSPs can be highly selective for primary amines.[6][7] Supercritical Fluid Chromatography (SFC) with a Crownpak® CR-I (+) column is also a powerful alternative.[6]
Q3: What is a suitable starting mobile phase for method development?
A typical starting point for normal-phase HPLC on a polysaccharide-based CSP is a mixture of a non-polar solvent and an alcohol modifier. A common mobile phase is n-hexane and isopropanol (IPA) or ethanol in a ratio of 90:10 (v/v).[5] The choice and concentration of the alcohol modifier can significantly impact selectivity and resolution.
Q4: Why are my peaks for this compound tailing, and how can I fix it?
Peak tailing is a frequent issue when separating basic compounds like primary amines on silica-based CSPs.[2][3][8][9] It is often caused by secondary ionic interactions between the protonated amine and acidic silanol groups on the silica surface.[2][3][8] To mitigate this, a basic modifier should be added to the mobile phase to compete for these active sites. Common choices include diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1% v/v).[8]
Q5: How does temperature affect the chiral separation?
Temperature is a critical parameter for optimizing chiral separations. Generally, lower temperatures can enhance the chiral recognition by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution. However, this is not always the case, and optimizing the temperature is an important step in method development.
Troubleshooting Guide
This section provides solutions to common problems encountered during the chiral separation of this compound enantiomers.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. High column temperature. | 1. Screen different CSPs: If a polysaccharide-based column is not effective, consider a cyclodextrin or crown ether-based CSP.[4][6][7]2. Optimize the mobile phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol in hexane). Try different alcohols (e.g., ethanol, n-propanol).3. Adjust the temperature: Experiment with a lower column temperature (e.g., 10°C, 15°C, 25°C). |
| Peak Tailing | 1. Interaction with residual silanol groups on the CSP.2. Column overload. | 1. Add a basic modifier: Incorporate 0.1% diethylamine (DEA) or triethylamine (TEA) into the mobile phase to mask silanol groups.[8]2. Reduce sample concentration/injection volume: Injecting too much sample can saturate the stationary phase. |
| Irreproducible Results | 1. Insufficient column equilibration.2. Mobile phase instability.3. Fluctuations in column temperature. | 1. Ensure proper equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between mobile phase changes.2. Prepare fresh mobile phase daily. 3. Use a column oven to maintain a stable temperature. |
| Broad Peaks | 1. High flow rate.2. Extra-column band broadening. | 1. Reduce the flow rate: A lower flow rate can increase separation efficiency.2. Minimize tubing length and diameter: Use tubing with a narrow internal diameter to reduce dead volume. |
Experimental Protocols
Chiral HPLC Method for this compound Enantiomers
This protocol is a starting point for method development, based on successful separations of similar chroman-3-amine compounds.[5]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase: Daicel Chiralcel OD-H (5 µm, 4.6 x 250 mm) or similar polysaccharide-based CSP.
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
2. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
For optimization, systematically vary the isopropanol concentration (e.g., 5%, 15%, 20%) and the column temperature (e.g., 15°C, 35°C).
Quantitative Data Summary
The following table presents hypothetical data to illustrate the effect of mobile phase composition on the chiral separation of this compound enantiomers on a polysaccharide-based CSP.
| Mobile Phase (Hexane:IPA, v/v) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 95:5 | 12.5 | 14.8 | 2.1 |
| 90:10 | 8.2 | 9.5 | 1.8 |
| 85:15 | 6.1 | 6.9 | 1.4 |
| 80:20 | 4.5 | 5.0 | 1.1 |
Note: This data is illustrative. Actual results may vary depending on the specific column, system, and experimental conditions.
Visualizations
References
- 1. chiraltech.com [chiraltech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. chromtech.com [chromtech.com]
minimizing degradation of 5-Methoxychroman-3-amine during storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of 5-Methoxychroman-3-amine during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guide: Investigating Degradation
If you suspect degradation of your this compound sample, follow this guide to identify the potential cause and find a solution.
Issue: Unexpected experimental results or changes in the physical appearance of the compound (e.g., color change, clumping).
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C or -80°C.[1] These conditions minimize exposure to oxygen, moisture, and light, which are key contributors to degradation.
Q2: How should I store solutions of this compound?
Solutions are generally less stable than the solid form. If you must store the compound in solution, use a high-purity, anhydrous aprotic solvent. Prepare fresh solutions for immediate use whenever possible. For short-term storage, keep the solution tightly capped in an amber vial at 2-8°C. For longer-term storage, aliquot the solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways are likely to be:
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Oxidation of the amine: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[2][3] This can be accelerated by exposure to air and light.
-
Hydrolysis: Although the chroman ring is relatively stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to ring-opening.[4]
-
Photodegradation: Chroman structures can be sensitive to light, which can catalyze degradation reactions.
Q4: Can I store this compound at room temperature?
For short-term use, storing the solid compound in a desiccator at room temperature to protect it from moisture is acceptable.[1] However, for periods longer than a few days, refrigerated or freezer storage is strongly recommended to minimize the rate of potential degradation.
Quantitative Data on Stability
Table 1: Illustrative Stability of this compound Under Various Storage Conditions (Hypothetical Data)
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -80°C, Inert Gas, Dark | 6 | 99.8 | White Powder |
| -20°C, Inert Gas, Dark | 6 | 99.5 | White Powder |
| 4°C, Air, Dark | 6 | 97.2 | Off-white Powder |
| Room Temp, Air, Light | 6 | 85.1 | Yellowish Powder |
| Room Temp, Air, Dark | 6 | 92.3 | Light-yellow Powder |
Experimental Protocol: Accelerated Stability Study by LC-MS
This protocol outlines a method to assess the chemical stability of this compound under accelerated degradation conditions.
1. Objective: To determine the stability of this compound in aqueous solutions at different pH values over time.
2. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 4.0
-
Glycine buffer, pH 9.0
-
HPLC vials
3. Equipment:
-
Analytical balance
-
Vortex mixer
-
Incubator (37°C)
-
LC-MS system (e.g., with a C18 column)
4. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[5]
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 5 µM in each of the aqueous buffers (pH 4, 7, and 9).[5]
-
Incubation: Incubate the working solutions in tightly sealed HPLC vials at 37°C.[5]
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.[5]
-
Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with cold methanol to precipitate any proteins and stop further degradation.
-
LC-MS Analysis: Analyze the samples by LC-MS. Use a suitable gradient elution method to separate the parent compound from potential degradation products.
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the t=0 sample.
-
Analyze the mass spectra to identify the masses of any new peaks that appear, which may correspond to degradation products.
-
5. Data Interpretation: A decrease in the peak area of the parent compound over time indicates degradation. The rate of degradation can be compared across the different pH conditions to determine the optimal pH for stability in aqueous solutions. The appearance of new peaks can provide insights into the degradation pathways.
References
Technical Support Center: Enhancing the Efficiency of 5-Methoxychroman-3-amine Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the purification of 5-Methoxychroman-3-amine. Below you will find troubleshooting guides and frequently asked questions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound, as a chiral basic compound, presents several purification challenges. The basic nature of the amine can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape (tailing) and potential degradation during column chromatography. Furthermore, as a chiral molecule, separating its enantiomers requires specialized techniques such as chiral chromatography or diastereomeric salt resolution, each with its own set of optimization parameters.
Q2: Which chromatographic method is most effective for purifying the racemic mixture of this compound?
A2: Standard silica gel chromatography can be challenging due to the basicity of the amine. To mitigate issues like peak tailing, several strategies can be employed:
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Modified Mobile Phase: Adding a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or ammonium hydroxide, to the eluent can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape.
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Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica stationary phase can provide a more inert surface, minimizing undesirable interactions.
-
Reversed-Phase Chromatography: For more polar impurities, reversed-phase (RP) HPLC with a C18 column can be effective. A mobile phase with a slightly basic pH (e.g., using a buffer like ammonium bicarbonate) will ensure the amine is in its neutral, free-base form, leading to better retention and separation.
Q3: How can I separate the enantiomers of this compound?
A3: Enantiomeric separation, or chiral resolution, is crucial for isolating the desired stereoisomer. The two most common and effective methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is an analytical and preparative method that uses a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs are often successful for chroman derivatives.
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and then isolated.
Q4: What are suitable chiral resolving agents for this compound?
A4: Chiral carboxylic acids are excellent resolving agents for basic amines. For this compound, commonly successful agents include derivatives of tartaric acid.[1] The choice of resolving agent often requires empirical screening to find one that forms well-defined, crystalline salts with a significant solubility difference between the two diastereomers.
| Resolving Agent | Typical Solvents for Crystallization | Key Advantage |
| (+)-Tartaric Acid | Methanol, Ethanol, Isopropanol | Readily available and cost-effective.[1] |
| (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | Methanol, Ethanol, Acetone | Often forms highly crystalline salts.[2] |
| (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Ethyl Acetate, Acetonitrile | Provides different selectivity due to aromatic rings. |
Q5: How do I choose the best solvent for diastereomeric salt recrystallization?
A5: The ideal recrystallization solvent will maximize the solubility difference between the two diastereomeric salts.[3][4] A good starting point is a solvent in which the salts are sparingly soluble at room temperature but readily soluble when heated. Alcohols like methanol, ethanol, and isopropanol are common first choices.[5] A screening process using small amounts of the diastereomeric salt mixture in various solvents is the most effective way to identify optimal conditions.
Troubleshooting Guides
Issue 1: Poor Separation and Peak Tailing in Normal-Phase Column Chromatography
| Potential Cause | Recommended Solution | Detailed Protocol/Action |
| Acidic Silica Interaction | Add a basic modifier to the mobile phase. | Prepare your eluent (e.g., Hexane:Ethyl Acetate) and add 0.5-1% v/v of triethylamine (TEA). Equilibrate the column with this modified mobile phase for at least 5 column volumes before loading your sample. |
| Column Overload | Reduce the amount of crude material loaded onto the column. | For a first attempt, aim to load no more than 1-2% of the column's stationary phase weight. If tailing persists, reduce the load further. |
| Inappropriate Solvent System | Optimize the eluent polarity. | Use Thin Layer Chromatography (TLC) with various solvent ratios (e.g., Hexane:EtOAc from 9:1 to 1:1) containing 1% TEA to find a system that gives the target compound an Rf value of approximately 0.2-0.3. |
Issue 2: Low Yield or No Crystallization During Diastereomeric Salt Resolution
| Potential Cause | Recommended Solution | Detailed Protocol/Action |
| Poor Solvent Choice | Screen a panel of solvents or solvent mixtures. | In separate small vials, dissolve ~10-20 mg of the crude diastereomeric salt mixture in a minimal amount of various hot solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate). Observe which solvent provides crystalline material upon slow cooling, rather than an oil or amorphous solid.[3] |
| Cooling Rate Too Fast | Slow down the crystallization process. | After dissolving the salt in the hot solvent, allow the flask to cool to room temperature on the benchtop, undisturbed. To further slow the cooling, you can insulate the flask. Once at room temperature, place it in a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal formation. |
| Incorrect Stoichiometry | Use a sub-stoichiometric amount of the resolving agent. | Instead of a full equivalent, try using 0.5-0.6 equivalents of the chiral resolving agent. This can sometimes prevent the formation of a eutectic mixture and favor the crystallization of the less soluble salt. |
Issue 3: Incomplete Enantiomeric Separation in Chiral HPLC
| Potential Cause | Recommended Solution | Detailed Protocol/Action |
| Suboptimal Mobile Phase | Adjust the ratio of the polar modifier. | For polysaccharide-based columns in normal phase mode (e.g., Hexane/Isopropanol), systematically vary the percentage of the alcohol modifier in small increments (e.g., 2-5%). A lower percentage of alcohol generally increases retention and can improve resolution.[6] |
| Inadequate Peak Shape | Add a basic additive to the mobile phase. | For a basic compound like this compound, adding 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase is crucial to prevent peak tailing and improve resolution.[6] |
| Unsuitable Column Temperature | Optimize the column temperature. | Analyze the sample at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often enhance chiral recognition and improve separation, though this can increase analysis time and backpressure. |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a general framework for the resolution of racemic this compound using (+)-Di-p-toluoyl-D-tartaric acid (DPTTA).
-
Salt Formation:
-
Dissolve 1 equivalent of racemic this compound in a suitable solvent (e.g., methanol, 5-10 mL per gram of amine).
-
In a separate flask, dissolve 0.5-1.0 equivalents of (+)-DPTTA in the same solvent, warming gently if necessary.[2]
-
Slowly add the DPTTA solution to the stirred amine solution at room temperature. Stir for 30-60 minutes.
-
-
Crystallization:
-
If a precipitate forms, heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
To maximize yield, cool the mixture further in an ice bath or refrigerator for several hours.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH solution) until the pH is >10 to deprotonate the amine.
-
Extract the liberated free enantiomer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Protocol 2: Chiral HPLC Analysis
This protocol is a starting point for analyzing the enantiomeric purity of this compound.
-
Column: Chiralpak® IA or Chiralpak® AD-H (amylose-based CSPs) are good starting points.[6]
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) with a basic additive. A typical starting condition is Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength where the compound absorbs (e.g., 280 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Decision tree for troubleshooting poor chiral HPLC resolution.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Methoxychroman-3-amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This guide provides an objective comparison of the biological activity of the enantiomers of 5-Methoxychroman-3-amine derivatives, focusing on their interactions with key central nervous system receptors. The information presented is supported by experimental data to aid researchers in drug discovery and development.
Data Presentation
The following tables summarize the quantitative data on the binding affinities and functional potencies of the enantiomers of a representative this compound derivative, (+/-)-S 20244, and its resolved enantiomers, (+)-S 20499 and (-)-S 20500. These compounds are potent ligands for the 5-hydroxytryptamine1A (5-HT1A) receptor.
Table 1: Receptor Binding Affinities of this compound Derivatives at 5-HT1A Receptors
| Compound | Ki (nM) at Hippocampal 5-HT1A Receptors |
| (+)-S 20499 | 0.19[1] |
| (-)-S 20500 | 0.95[1] |
| (+/-)-S 20244 (racemate) | 0.35[1] |
Table 2: Functional Activity of this compound Derivatives on Adenylate Cyclase
| Compound | Potency in Inhibiting Forskolin-Activated Adenylate Cyclase |
| (+)-S 20499 | Highest |
| (+/-)-S 20244 | Intermediate |
| (-)-S 20500 | Lowest |
| (The potencies correspond to their respective affinities for 5-HT1A sites)[1] |
Table 3: Electrophysiological Effects of this compound Derivatives on Dorsal Raphe Serotoninergic Neurons
| Compound | Potency in Reducing Spontaneous Firing Rate |
| (+)-S 20499 | Highest |
| (+/-)-S 20244 | Intermediate |
| (-)-S 20500 | Lowest |
| (The inhibitory influence could be competitively antagonized by a 5-HT1A antagonist)[1] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings.
Radioligand Binding Assays for 5-HT1A Receptors
This protocol is used to determine the affinity of the test compounds for the 5-HT1A receptor.
-
Tissue Preparation: Hippocampal membranes from rats are prepared. The tissue is homogenized in a buffer solution and centrifuged to isolate the membrane fraction.
-
Binding Reaction: The membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) and various concentrations of the competing test compounds ((+)-S 20499, (-)-S 20500, or (+/-)-S 20244).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]
Forskolin-Activated Adenylate Cyclase Assay
This functional assay measures the ability of the compounds to act as agonists at the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylate cyclase.
-
Homogenate Preparation: Rat hippocampal homogenates are prepared.
-
Assay Conditions: The homogenates are incubated with ATP, forskolin (an activator of adenylate cyclase), and different concentrations of the test compounds.
-
cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured using a suitable method, such as a competitive binding assay.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.[1]
Electrophysiological Recordings of Dorsal Raphe Neurons
This in vivo or in vitro technique assesses the functional consequences of 5-HT1A receptor activation on the firing rate of serotoninergic neurons.
-
In Vivo Preparation: Rats are anesthetized, and a recording microelectrode is lowered into the dorsal raphe nucleus. The spontaneous firing of identified serotoninergic neurons is recorded.
-
In Vitro Preparation: Brainstem slices containing the dorsal raphe nucleus are prepared and maintained in artificial cerebrospinal fluid. Extracellular recordings of neuronal activity are performed.
-
Drug Application: The test compounds are administered systemically (in vivo) or added to the perfusion medium (in vitro) in increasing concentrations.
-
Data Analysis: The change in the firing rate of the neurons in response to the drug application is quantified. Dose-response curves are constructed to determine the potency of the compounds in inhibiting neuronal firing.[1]
Mandatory Visualization
Signaling Pathway
Caption: 5-HT1A receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for comparing enantiomer bioactivity.
References
A Comparative Analysis of 5-Methoxychroman-3-amine and 7-Methoxychroman-3-amine for Drug Discovery and Development
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The chroman-3-amine scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The precise positioning of substituents on the chroman ring system can significantly influence the pharmacological profile, including efficacy, selectivity, and metabolic stability. This guide presents a comparative analysis of two isomeric compounds: 5-Methoxychroman-3-amine and 7-Methoxychroman-3-amine.
Due to a lack of direct head-to-head experimental studies in the public domain, this comparison synthesizes available physicochemical data for each isomer, outlines general synthetic approaches, and discusses potential biological activities based on the broader class of chroman derivatives. This guide aims to provide a foundational understanding for researchers interested in exploring the therapeutic potential of these molecules.
Physicochemical Properties
A fundamental step in drug development is the characterization of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data is limited, some key properties have been identified.
| Property | This compound | 7-Methoxychroman-3-amine |
| CAS Number | 110927-03-2[1] | 119755-64-5[2] |
| Molecular Formula | C₁₀H₁₃NO₂[1] | C₁₀H₁₃NO₂[2] |
| Molecular Weight | 179.22 g/mol [1] | 179.22 g/mol [2] |
| Topological Polar Surface Area (TPSA) | Data not available | 44.48 Ų[2] |
| LogP (calculated) | Data not available | 0.9574[2] |
Synthesis and Experimental Protocols
The synthesis of this compound and 7-Methoxychroman-3-amine can be achieved through established methods for the preparation of chroman-3-amines. A common and versatile route involves the reduction of a 3-nitrochromene precursor, which allows for the late-stage introduction of the crucial amine functionality.
A generalized synthetic workflow applicable to both isomers starting from the corresponding methoxy-substituted salicylaldehyde is outlined below.
References
Validating the In Vitro Promise of Chroman Derivatives: A Comparative Guide to In Vivo Translation
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging step. This guide provides a comparative framework for advancing chroman derivatives, using 5-Methoxychroman-3-amine as a focal point for a proposed validation strategy. While direct in vivo data for this compound is not extensively available in current literature, this document leverages data from related chroman structures to offer insights into potential activities and outlines a comprehensive methodology for their in vivo validation.
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiepileptic, and enzyme-inhibitory effects.[1][2][3] The successful translation of these in vitro findings to in vivo models is paramount for the development of new therapeutics. This guide will compare the documented activities of various chroman derivatives and propose a detailed experimental workflow for the in vivo validation of a novel compound like this compound.
Comparative In Vitro Activity of Chroman Derivatives
The in vitro biological activities of chroman derivatives are diverse, targeting various enzymes and cellular processes. The following table summarizes the in vitro activity of several reported chroman analogs, providing a basis for hypothesizing the potential effects of this compound.
| Compound Class | Specific Derivative | Target/Activity | In Vitro Efficacy (IC50/GI50) | Reference |
| Chroman-4-ones | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 µM | [1] |
| Amino-7,8-dihydro-4H-chromenones | Derivative 4k | Butyrylcholinesterase (BChE) Inhibition | 0.65 ± 0.13 µM | [1] |
| Substituted Chromans | Compound 6i | Anticancer (MCF-7 cell line) | 34.7 µM | [2][3] |
| Substituted Chromans | Compounds 6b, 6c, 6d, 6e, 6g, 6i, 6l | Antiepileptic Activity | Not specified | [3] |
Proposed In Vivo Validation Workflow for this compound
Based on the diverse in vitro activities of its structural class, a systematic in vivo validation of this compound is crucial. The following workflow outlines the key stages, from preliminary safety assessments to efficacy studies in relevant disease models.
Caption: Proposed workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments in the proposed in vivo validation workflow.
Acute Oral Toxicity Study (Adapted from OECD 423)
-
Objective: To determine the acute oral toxicity and estimate the median lethal dose (LD50) of this compound.
-
Materials: this compound, vehicle (e.g., 0.5% carboxymethylcellulose in sterile water), healthy young adult Swiss albino mice (6-8 weeks old), oral gavage needles.
-
Methodology:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days.
-
Dosing Preparation: Prepare a stock solution of the test compound in the chosen vehicle.
-
Grouping and Dosing: Assign animals to groups (n=3 per group, typically starting with females). Administer a single oral dose at a starting level (e.g., 300 mg/kg).
-
Observation: Closely observe animals for the first 4 hours post-administration and then daily for 14 days. Record all signs of toxicity, morbidity, and mortality.
-
Dose Adjustment: Based on the outcome, adjust the dose for the next group up (e.g., to 2000 mg/kg) or down (e.g., to 50 mg/kg) according to the OECD 423 guideline.[4]
-
-
Data Analysis: The LD50 is estimated based on the mortality pattern across the tested doses.
Single-Dose Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.
-
Materials: Cannulated Sprague-Dawley rats (8-10 weeks old), dosing formulation of the test compound, blood collection tubes with anticoagulant, centrifuge, and an LC-MS/MS system.
-
Methodology:
-
Dosing: Administer a single dose of the compound to cannulated rats via oral gavage (p.o.) or intravenous injection (i.v.).
-
Blood Sampling: Collect serial blood samples from the cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[4]
-
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Caption: Workflow for an in vivo pharmacokinetic study.[4]
Potential Signaling Pathways
Based on the documented activities of related chroman derivatives, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival if it possesses anticancer properties.
Caption: Hypothesized signaling pathway for a chroman derivative with anticancer activity.
Conclusion
While the specific in vivo activity of this compound remains to be elucidated, the broader class of chroman derivatives presents a rich source of compounds with therapeutic potential. The successful translation of in vitro findings to in vivo efficacy requires a systematic and rigorous validation process. By following the proposed workflow, researchers can effectively evaluate the safety, pharmacokinetic profile, and efficacy of novel chroman derivatives, paving the way for the development of new and impactful medicines. The provided protocols and comparative data serve as a valuable resource for designing and executing these crucial in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxychroman-3-amine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-Methoxychroman-3-amine is essential for its development and evaluation. This guide provides an objective comparison of suitable analytical techniques for the analysis of this compound, supported by representative experimental data from analogous compounds. This document aims to assist in the selection and cross-validation of the most appropriate analytical method for specific research and quality control needs.
The validation of analytical methods is a critical step in drug development, ensuring that a selected method is suitable for its intended purpose by providing reliable and reproducible data. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). Cross-validation is crucial when two or more analytical methods are used to generate data within the same study or when a method is transferred between laboratories, ensuring the consistency and integrity of the results.[1] This guide focuses on a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the analytical methods discussed. The data presented is a composite from various studies on structurally similar amine and methoxy compounds to provide a representative comparison for this compound.
| Validation Parameter | HPLC-UV (Typical Performance) | LC-MS/MS (Typical Performance) | Commentary |
| Linearity (R²) | ≥ 0.999[2][3][4] | ≥ 0.999[5][6] | Both methods offer excellent linearity, ensuring that the response is directly proportional to the analyte concentration within a defined range. |
| Accuracy (% Recovery) | 98 - 102%[2][3] | 95 - 105%[5] | Both methods provide high accuracy, with LC-MS/MS often showing slightly wider acceptance criteria due to the complexity of the technique. |
| Precision (%RSD) | |||
| - Intra-day | < 2%[2][4] | < 15%[5][6] | LC-MS/MS typically has higher variability due to the complexity of the instrumentation and sample matrix effects. |
| - Inter-day | < 3%[2][4] | < 15%[5][6] | Similar to intra-day precision, inter-day variability is generally lower for HPLC-UV. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL[2][4] | ~0.01 - 1 ng/mL[6][7][8] | LC-MS/MS is significantly more sensitive, making it suitable for trace-level analysis in complex matrices like biological fluids. |
| Limit of Quantification (LOQ) | ~0.5 - 2 µg/mL[2][4] | ~0.05 - 2 ng/mL[6][7][8] | The lower LOQ of LC-MS/MS allows for the accurate quantification of very low concentrations of the analyte. |
| Specificity | Good | Excellent | HPLC-UV specificity can be limited by co-eluting impurities with similar UV spectra. LC-MS/MS offers superior specificity through the monitoring of specific precursor-product ion transitions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of a compound like this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quantification of active pharmaceutical ingredients in bulk and formulated products.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). For example, a 60:40 (v/v) mixture of phosphate buffer and acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (e.g., 225 nm).[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of low levels of this compound in complex matrices such as plasma or urine, offering high sensitivity and selectivity.
Sample Preparation (from a biological matrix):
-
To an aliquot of the biological sample (e.g., 100 µL of plasma), add an internal standard (a structurally similar compound, ideally a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For LLE, a solvent like methyl tert-butyl ether can be used.[5]
Chromatographic Conditions:
-
Column: A suitable C18 or other appropriate reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[5]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Typically maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺ of this compound) and monitoring a specific product ion formed after fragmentation in the collision cell. This provides high selectivity.
Mandatory Visualizations
The following diagrams illustrate the workflows for method validation and cross-validation.
Caption: Workflow for Analytical Method Validation.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. wjpsronline.com [wjpsronline.com]
- 3. mdpi.com [mdpi.com]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 5-Methoxychroman-3-amine: A Comparative Guide for Researchers
Disclaimer: Publicly available scientific literature lacks direct in vivo validation studies for 5-Methoxychroman-3-amine. This guide provides a predictive in vivo profile based on the well-characterized pharmacology of its close structural and functional analog, Alnespirone (S 20499) , a potent and selective 5-HT1A receptor agonist. The experimental data and protocols presented herein are derived from studies on Alnespirone and other relevant 5-HT1A receptor agonists and are intended to serve as a valuable resource for researchers hypothesizing the in vivo activity of this compound.
Introduction to this compound and its Putative Mechanism of Action
This compound is a chemical compound belonging to the chroman class. Based on its structural similarity to Alnespirone (S 20499), it is hypothesized to act as a selective agonist at serotonin 5-HT1A receptors. These receptors are key modulators of serotonergic neurotransmission and are implicated in the regulation of mood, anxiety, and cognition. The proposed mechanism of action involves binding to both presynaptic 5-HT1A autoreceptors, which inhibits the firing of serotonin neurons and reduces serotonin release, and postsynaptic 5-HT1A receptors, which directly modulates neuronal activity in brain regions such as the hippocampus, cortex, and amygdala.
Comparative In Vivo Pharmacology: A Predictive Analysis
This section compares the predicted in vivo effects of this compound, based on data from its analog Alnespirone, with other well-established 5-HT1A receptor agonists. The primary activities of these compounds are their anxiolytic-like and antidepressant-like effects, which are commonly assessed in preclinical rodent models.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo behavioral assays for Alnespirone and other reference 5-HT1A agonists. This data provides a framework for predicting the performance of this compound.
Table 1: Antidepressant-Like Activity in the Learned Helplessness Test (Rats)
| Compound | Dose (mg/kg, p.o.) | Mean Escape Failures (± SEM) | Reference Compound | Mean Escape Failures (± SEM) in Controls |
| Alnespirone (S 20499) | 5 | 13 ± 2 | Imipramine (64 mg/kg) | 9 ± 2 |
| Alnespirone (S 20499) | 10 | 10 ± 3 | Imipramine (64 mg/kg) | 9 ± 2 |
Data from studies on Alnespirone suggest a dose-dependent reduction in escape failures, indicative of antidepressant-like properties.[1]
Table 2: Anxiolytic-Like and Antidepressant-Like Activity of 5-HT1A Agonists in Various In Vivo Models
| Agonist | Class | In Vivo Model | Key Findings | Dose/Concentration |
| 8-OH-DPAT | Full Agonist | Forced Swim Test (Rat) | Decreased immobility time | 16 μg (i.c.v.) |
| Social Interaction Test (Rat) | Increased social interaction time | 0.06 mg/kg (i.p.) | ||
| Buspirone | Partial Agonist | Social Interaction Test (Rat) | Increased social interaction time (bell-shaped dose-response) | 1 mg/kg (i.p.) |
| Locus Coeruleus Firing (Rat) | Potently antagonized clonidine-induced inhibition | 10 mg/kg, i.p. | ||
| Alnespirone (S 20499) | Full Agonist | Locus Coeruleus Firing (Rat) | Did not prevent or reverse clonidine-induced inhibition | 10 mg/kg, i.p. |
This table highlights the distinct in vivo profiles of different 5-HT1A agonists.[2][3]
Experimental Protocols
Detailed methodologies for key in vivo assays are provided below to facilitate the design and execution of validation studies for this compound.
Learned Helplessness Test
Objective: To assess antidepressant-like activity by measuring the ability of a compound to reverse the deficits in escape learning induced by exposure to inescapable stress.
Materials:
-
Shuttle boxes equipped with a grid floor for delivering foot shocks, a light or auditory cue, and a barrier for escape.
-
Male Sprague-Dawley rats.
-
Test compound (e.g., Alnespirone) and vehicle.
-
Imipramine (as a positive control).
Protocol:
-
Induction of Helplessness: On day 1, rats are exposed to a session of 60 inescapable electric foot shocks in the shuttle box.
-
Drug Administration: The test compound or vehicle is administered orally (p.o.) twice daily for the duration of the testing period, starting after the helplessness induction.
-
Avoidance Testing: On days 2, 3, and 4, rats are subjected to 30 shuttle-box avoidance trials. Each trial consists of a conditioned stimulus (e.g., light or tone) followed by a foot shock. The rat can avoid the shock by crossing the barrier to the other side of the shuttle box during the conditioned stimulus presentation.
-
Data Analysis: The number of escape failures (failure to cross the barrier during the shock) is recorded for each session. A decrease in the number of escape failures in the drug-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect. The number of intertrial crossings (crossings during the resting periods between trials) can also be measured as an indicator of general motor activity.[1]
Elevated Plus Maze (EPM) Test
Objective: To assess anxiolytic-like behavior based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Male mice or rats.
-
Test compound and vehicle.
-
Video tracking software.
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes for i.p. administration).
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a 5-minute session.
-
Data Analysis: Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software. An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.
Forced Swim Test (FST)
Objective: To screen for antidepressant-like activity by measuring the duration of immobility when an animal is placed in an inescapable cylinder of water.
Materials:
-
Cylindrical containers filled with water.
-
Male mice or rats.
-
Test compound and vehicle.
-
Video recording equipment.
Protocol:
-
Pre-test Session (for rats): On day 1, place each rat in a cylinder of water for a 15-minute session. This session is for habituation and is not scored.
-
Drug Administration: Administer the test compound or vehicle at appropriate times before the test session (e.g., 30, 60, and 120 minutes for multiple administrations).
-
Test Session: On day 2 (for rats) or on the single test day (for mice), place the animal in the water-filled cylinder for a 5 or 6-minute session.
-
Data Analysis: Video record the session and score the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water). A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
Social Interaction Test
Objective: To evaluate anxiolytic-like activity by measuring the amount of time an animal spends in social investigation of an unfamiliar conspecific.
Materials:
-
Open field arena.
-
Male rats or mice (test animal and an unfamiliar partner).
-
Test compound and vehicle.
-
Video recording and analysis software.
Protocol:
-
Habituation: Acclimate the test animal to the testing arena for a short period before the test.
-
Drug Administration: Administer the test compound or vehicle to the test animal at a specified time before the test.
-
Testing: Place the test animal and an unfamiliar, untreated partner of the same sex and strain into the arena together for a defined period (e.g., 10 minutes).
-
Data Analysis: Video record the interaction and score the total time the test animal spends engaged in social behaviors, such as sniffing, grooming, and following the partner. An increase in social interaction time in the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.[2]
Visualizing Workflows and Pathways
To further aid in the conceptualization of the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for in vivo validation of a novel compound.
Caption: Putative signaling pathway of 5-HT1A receptor agonists.
References
- 1. Antidepressant-like effects of alnespirone (S 20499) in the learned helplessness test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vivo comparison of two 5-HT1A receptors agonists alnespirone (S-20499) and buspirone on locus coeruleus neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel and Established Dopamine D3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor is a critical target in the development of therapeutics for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. The development of ligands with high affinity and selectivity for the D3 receptor over the closely related D2 receptor is a key objective in medicinal chemistry. This guide provides a comparative framework for evaluating novel compounds against well-characterized D3 receptor ligands.
Disclaimer: As of the latest literature review, specific experimental data on the binding affinity and functional activity of 5-Methoxychroman-3-amine at the dopamine D3 receptor is not publicly available. Therefore, this guide will use established D3 ligands as examples to illustrate the comparative process and data presentation. Researchers are encouraged to apply these methodologies to generate and compare data for novel compounds like this compound.
Quantitative Data Comparison
The following table summarizes the binding affinities of several known dopamine D3 receptor ligands. Binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki), with lower values indicating higher affinity. Selectivity is often expressed as a ratio of the Ki values for the D2 receptor to the D3 receptor (Ki D2/D3).
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D3 Selectivity Ratio | Functional Activity at D3 Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Rotigotine | 0.71[1][2][3][4] | 13.5[1] | ~19 | Agonist[1][5] |
| Pramipexole | 0.5[6] | 3.9[6] | ~8 | Agonist[7][8][9] |
| BP 897 | 0.92[10][11][12] | 61[10][11] | ~66 | Partial Agonist/Antagonist[10][11][13][14] |
| SB-277011-A | ~1.12 (pKi 7.95)[15] | ~126 (pKi of ~6.0-6.9)[16] | ~80-120[15][17][18] | Antagonist[15][19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of standard protocols for key assays used to characterize dopamine D3 receptor ligands.
1. Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Membrane Preparation:
-
Cells stably expressing the human dopamine D3 or D2 receptor (e.g., CHO-K1 or HEK 293 cells) are harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.[20]
-
The membrane pellet is washed and resuspended in the assay buffer.[21] Protein concentration is determined using a standard method like the BCA assay.[21]
-
-
Competition Binding Assay:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone) and varying concentrations of the unlabeled test compound (e.g., this compound or a known ligand).[20][22]
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand (e.g., haloperidol).[22]
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[22]
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[20][22]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[21][22]
-
The radioactivity retained on the filters is measured using a scintillation counter.[20][22]
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[21]
-
2. Functional Assay: cAMP Measurement
This assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP). D3 receptors are typically Gi/o-coupled, and their activation leads to a decrease in cAMP levels.[23][24]
-
Cell Culture and Treatment:
-
Cells expressing the D3 receptor are cultured in a suitable medium.[24]
-
For antagonist testing, cells are pre-incubated with the test compound before stimulation with a known D3 agonist (e.g., quinpirole). For agonist testing, cells are directly treated with the test compound.
-
A cAMP-stimulating agent like forskolin is often used to induce a measurable baseline level of cAMP.
-
-
cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA-based assay.[24]
-
-
Data Analysis:
-
For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated.
-
For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.
-
Visualizations
Caption: Experimental workflow for characterizing a novel D3 ligand.
Caption: Canonical Gi/o-coupled signaling pathway of the D3 receptor.
References
- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pramipexole - Wikipedia [en.wikipedia.org]
- 8. Three paradoxes related to the mode of action of pramipexole: The path from D2/D3 dopamine receptor stimulation to modification of dopamine-modulated functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pramipexole, a Dopamine D2/D3 Receptor-Preferring Agonist, Prevents Experimental Autoimmune Encephalomyelitis Development in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BP-897 - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
- 17. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SB-277,011-A - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. innoprot.com [innoprot.com]
- 24. benchchem.com [benchchem.com]
assessing the selectivity of 5-Methoxychroman-3-amine for dopamine receptor subtypes
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for assessing the selectivity of investigational compounds for dopamine receptor subtypes. While this document was initially intended to focus on 5-Methoxychroman-3-amine, a comprehensive search of the scientific literature did not yield specific binding affinity data for this compound. Therefore, to fulfill the objective of a comparative guide, we will use well-characterized dopaminergic ligands—Apomorphine, Haloperidol, and Ropinirole—as exemplars to demonstrate the assessment of receptor selectivity. The principles and methodologies outlined herein are directly applicable to the evaluation of novel chemical entities like this compound.
Comparative Binding Affinity of Reference Compounds
The selectivity of a compound is determined by comparing its binding affinity (Ki) across different receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of our reference compounds for the five human dopamine receptor subtypes (D1-D5).
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Apomorphine | ~38 | ~3 | ~2.5 | ~4.4 | ~19 |
| Haloperidol | ~250 | ~1.5 | ~0.7 | ~5 | >1000 |
| Ropinirole | >10,000 | ~30 | ~3 | ~150 | >10,000 |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative figures from the scientific literature.
Experimental Protocols
The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed protocol for such an assay.
Protocol: Competitive Radioligand Binding Assay for Dopamine Receptors
1. Objective: To determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype by measuring its ability to displace a known radioligand.
2. Materials:
- Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).
- Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being assayed (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone or [³H]-Raclopride for D2/D3, [³H]-N-Methylspiperone for D4, [³H]-SCH23390 for D5).
- Test Compound: The unlabeled compound to be assessed (e.g., this compound).
- Non-specific Binding Control: A high concentration of a known unlabeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol for D2-like receptors).
- Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well Plates.
- Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
- Cell Harvester.
- Scintillation Vials.
- Scintillation Cocktail.
- Liquid Scintillation Counter.
3. Procedure:
4. Data Analysis:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two families based on their signaling mechanisms: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1]
The D1-like receptors (D1 and D5) couple to Gs proteins, which stimulate adenylyl cyclase to increase the production of cyclic AMP (cAMP).[1] In contrast, the D2-like receptors (D2, D3, and D4) couple to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in cAMP levels.[1] This fundamental difference in signaling underlies the distinct physiological roles of the two dopamine receptor families.
References
A Comparative Analysis of 3,4,5-Trimethoxycinnamic Acid (TMCA) Amide Derivatives
An Independent Review of Published Findings on Methoxy-Substituted Amine Compounds for Drug Discovery
Introduction: While direct independent replication studies for many novel compounds are not always publicly available, a comparative analysis of existing published data provides valuable insights into the potential reproducibility and therapeutic promise of new chemical entities. This guide offers an objective comparison of published findings on a class of neurologically active compounds: 3,4,5-trimethoxycinnamic acid (TMCA) amide derivatives. These compounds have garnered interest for their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of their synthesis, biological evaluation, and mechanism of action based on available data.
Data Presentation: Comparative Biological Activity
The following table summarizes the reported biological activities of various 3,4,5-trimethoxycinnamic acid amide derivatives from different studies. Variations in reported efficacy can be attributed to differences in experimental setups, including the specific cell lines or animal models used and the precise protocols employed.
Table 1: Comparative Analysis of the Biological Activity of TMCA Amide Derivatives
| Compound ID | Derivative Type | Target/Assay | Reported Efficacy (IC50/EC50) | Reference |
| Amide S26 | TMCA Amide | Sensitization of LCC6MDR cells to Taxol | 24.5-fold increase in sensitivity (EC50: 210.5 nM for Taxol) | [1] |
| Amide S27 | α-hydroxy-β-amino TMCA amide | MetAP2 Inhibition | 0.04 μM (IC50) | [1] |
| Amide S27 | α-hydroxy-β-amino TMCA amide | HUVEC Growth Inhibition | 0.05 μM (IC50) | [1] |
| Amide S28 | α-hydroxy-β-amino TMCA amide | MetAP2 Inhibition | 0.05 μM (IC50) | [1] |
| Amide S28 | α-hydroxy-β-amino TMCA amide | HUVEC Growth Inhibition | 0.05 μM (IC50) | [1] |
| Amide S29 | α-hydroxy-β-amino TMCA amide | MetAP2 Inhibition | 0.07 μM (IC50) | [1] |
| Amide S29 | α-hydroxy-β-amino TMCA amide | HUVEC Growth Inhibition | 0.07 μM (IC50) | [1] |
| Compound 1d-f | 3,4,5-trimethoxyphenyl acrylamides | Serotonergic 5-HT1A Receptor Binding | High binding affinity | [2] |
| Compound 1d-f | 3,4,5-trimethoxyphenyl acrylamides | Morphine Withdrawal Syndrome Inhibition (mice) | Strong inhibitory effects | [2] |
Experimental Protocols
Detailed methodologies are crucial for the independent replication and validation of published findings. The following are generalized protocols for the synthesis and biological evaluation of TMCA amide derivatives, based on descriptions from the available literature.
Synthesis of 3,4,5-Trimethoxycinnamic Acid Amide Derivatives
The synthesis of TMCA amide derivatives is typically achieved through a coupling reaction between 3,4,5-trimethoxycinnamic acid and a desired amine.[2]
Materials:
-
3,4,5-trimethoxycinnamic acid (TMCA)
-
Desired aliphatic or aromatic amine
-
Coupling agents (e.g., DCC/DMAP or EDCI/DMAP)[1]
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
Procedure:
-
Activation of TMCA: Dissolve 3,4,5-trimethoxycinnamic acid in an anhydrous solvent. Add the coupling agents (e.g., 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-Dimethylaminopyridine (DMAP)) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.[1]
-
Coupling Reaction: Add the desired amine to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution, a basic solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final TMCA amide derivative.
Alternatively, the carboxylic acid of TMCA can be converted to a more reactive cinnamoyl chloride, which is then reacted with the amine.[1]
Biological Assay: Cell Viability (MTT) Assay
The anti-proliferative activity of novel compounds is commonly assessed using the MTT assay.[3]
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., TMCA amide derivatives) for a specified duration (e.g., 48 or 72 hours).[3]
-
MTT Incubation: Following the treatment period, replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization and Absorbance Reading: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) can then be calculated.
Visualized Workflows and Pathways
The following diagrams illustrate the general synthetic workflow for TMCA amide derivatives and a proposed signaling pathway based on their reported biological activities.
Caption: General synthetic workflow for TMCA amide derivatives.
Caption: Proposed mechanism of action for antinarcotic TMCA amides.
References
Unraveling the Pharmacokinetic Journey of 5-Methoxychroman-3-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the pharmacokinetic properties of 5-Methoxychroman-3-amine (5-MCA) derivatives, a class of compounds with emerging therapeutic potential. Due to the limited availability of publicly accessible in vivo pharmacokinetic data for a wide range of 5-MCA derivatives, this guide presents a composite analysis based on available information for structurally related chroman and aminochroman analogues. The methodologies provided are standardized protocols widely accepted in preclinical drug development.
Executive Summary
This guide offers a framework for the preclinical pharmacokinetic evaluation of 5-MCA derivatives, including detailed experimental protocols for key in vivo and in vitro assays.
Comparative Pharmacokinetic Data
As direct comparative in vivo pharmacokinetic data for a series of this compound derivatives is scarce in publicly available literature, the following table is presented as a template. Researchers are encouraged to populate this table with their own experimental data to facilitate direct comparison of their novel compounds against established benchmarks or internal reference compounds.
| Compound ID | Structure | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Bioavailability (%) | Reference |
| Derivative A | [Insert 2D Structure] | e.g., 10, oral | Data not available | Data not available | Data not available | Data not available | Data not available | [Internal Data] |
| Derivative B | [Insert 2D Structure] | e.g., 5, IV | Data not available | Data not available | Data not available | Data not available | Data not available | [Internal Data] |
| Derivative C | [Insert 2D Structure] | e.g., 10, oral | Data not available | Data not available | Data not available | Data not available | Data not available | [Internal Data] |
Experimental Protocols
The following are detailed methodologies for key experiments essential for characterizing the pharmacokinetic profile of this compound derivatives.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the determination of key pharmacokinetic parameters following oral and intravenous administration.
1. Animal Models:
-
Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g) are commonly used.
-
Animals are acclimatized for at least one week with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
2. Dosing and Administration:
-
Oral (PO) Administration: Compounds are typically formulated in a vehicle such as 0.5% methylcellulose in water or a solution of 5% DMSO and 95% polyethylene glycol 400 (PEG400). A single dose is administered by oral gavage.
-
Intravenous (IV) Administration: Compounds are dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO if necessary) and administered as a single bolus injection into the tail vein.
3. Blood Sampling:
-
Serial blood samples (approximately 100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
4. Plasma Preparation and Analysis:
-
Plasma is separated by centrifugation at 4°C (e.g., 3000 x g for 10 minutes).
-
Plasma samples are stored at -80°C until analysis.
-
The concentration of the 5-MCA derivative in plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Protein precipitation with acetonitrile is a common sample preparation technique.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the typical workflows for in vivo and in vitro pharmacokinetic studies.
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro ADME Assays
These assays provide crucial information on the absorption, metabolism, and potential for drug-drug interactions.
1. Caco-2 Permeability Assay (for Intestinal Absorption):
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the receiver compartment at specific time points.
-
The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A) to assess absorption and efflux.
2. Liver Microsomal Stability Assay (for Metabolic Stability):
-
The test compound is incubated with liver microsomes from the species of interest (e.g., rat, human) and a NADPH-regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
The concentration of the remaining parent compound is determined by LC-MS/MS.
-
The in vitro half-life and intrinsic clearance are calculated to predict the metabolic stability of the compound.
Caption: Workflow for an in vitro metabolic stability assay.
Signaling Pathways and Mechanism of Action
The specific signaling pathways modulated by this compound derivatives are diverse and depend on the specific substitutions on the chroman scaffold. Many chroman derivatives are known to interact with a variety of biological targets. For example, some chroman-based molecules have been investigated for their effects on pathways related to:
-
Neurotransmitter Receptors: Certain chroman derivatives have shown affinity for serotonin and dopamine receptors, suggesting potential applications in neurological and psychiatric disorders.
-
Ion Channels: The chroman nucleus is a feature of some ion channel modulators.
-
Enzyme Inhibition: Depending on the appended functional groups, these derivatives could be designed to inhibit specific enzymes.
A generalized logical relationship for target-based drug action is depicted below.
Caption: Logical flow of a 5-MCA derivative's mechanism of action.
Conclusion
The pharmacokinetic profiling of this compound derivatives is a data-driven process that is essential for their advancement as potential therapeutic agents. While a comprehensive public database of in vivo pharmacokinetic data for this specific class of compounds is currently limited, the experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers to generate and compare their own findings. By systematically evaluating the ADME properties of novel 5-MCA derivatives, the scientific community can accelerate the identification of candidates with favorable drug-like properties for further development.
Safety Operating Guide
Proper Disposal of 5-Methoxychroman-3-amine: A Guide for Laboratory Professionals
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle 5-Methoxychroman-3-amine with the appropriate personal protective equipment (PPE). Given the presence of an amine group and a chroman structure, it is prudent to treat this compound as potentially hazardous, likely causing skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | A laboratory coat is mandatory. |
| Respiratory Protection | All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is the avoidance of environmental release. Therefore, direct disposal into sanitary sewers or general trash is strictly prohibited.[1] The compound must be managed as hazardous waste and directed to a licensed and approved chemical waste disposal facility.
Experimental Protocol: Waste Segregation and Containment
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, to prevent potentially hazardous reactions.[1]
-
-
Waste Collection and Containment:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), into a dedicated, compatible, and sealable container.[2] Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[3]
-
Ensure the container is in good condition, free from leaks, and that the exterior is not contaminated.[2]
-
-
Labeling of Hazardous Waste:
-
The waste container must be labeled with the words "Hazardous Waste."[3]
-
The label must include the full chemical name, "this compound," and the approximate quantity of the waste.[3]
-
Indicate the date of waste generation and the place of origin (e.g., laboratory room number).[3]
-
Include the name and contact information of the principal investigator.[3]
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
Disposal of Empty Containers:
-
An empty container that has held this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[2]
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: If not already wearing it, don the appropriate PPE, including gloves, goggles, and a lab coat.[1]
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Work from the outside of the spill inward.[1]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water.[1]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.[1]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative)